molecular formula C6H11NO2 B1262030 3-Methyl-l-proline

3-Methyl-l-proline

Cat. No.: B1262030
M. Wt: 129.16 g/mol
InChI Key: CNPSFBUUYIVHAP-AKGZTFGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-L-proline is a synthetic, non-proteinogenic amino acid derivative designed for advanced chemical and biochemical research. This chiral building block belongs to the class of 3-substituted prolines, which are valued tools in medicinal chemistry and peptide science for their ability to fine-tune the conformational properties of peptide backbones . Unlike natural proline, which imposes a distinct rigidity and can induce turns and polyproline helices, the introduction of a methyl group at the 3-position creates a new chiral center that further restricts molecular flexibility and provides steric and electronic modulation . This makes 3-Methyl-L-proline a critical reagent in the rational design of peptidomimetics and for Structure-Activity Relationship (SAR) studies aimed at developing bioactive peptides with enhanced stability, selectivity, and potency . Researchers utilize this and similar analogues to investigate and mimic secondary structures like β-turns and to stabilize specific helical conformations that are often crucial for molecular recognition . The compound is provided as a high-purity solid suitable for solution-phase and solid-phase peptide synthesis. It is intended for research applications in organic synthesis, drug discovery, and bioconjugation. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant analytical data (e.g., NMR, MS, HPLC) for confirmation of identity and purity prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(2S)-3-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4?,5-/m0/s1

InChI Key

CNPSFBUUYIVHAP-AKGZTFGVSA-N

Isomeric SMILES

CC1CCN[C@@H]1C(=O)O

Canonical SMILES

CC1CCNC1C(=O)O

Synonyms

3-methyl-Pro
3-methylproline

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physical Properties of 3-Methyl-l-proline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methyl-l-proline is a substituted, non-proteinogenic amino acid that holds significant interest for researchers in medicinal chemistry and drug development. As an analogue of the proteinogenic amino acid l-proline, its unique structural features, arising from the addition of a methyl group to the pyrrolidine ring, impart distinct conformational constraints. These constraints can profoundly influence the structure and stability of peptides and peptidomimetics, making 3-Methyl-l-proline a valuable building block for creating novel therapeutics with enhanced potency, selectivity, and metabolic stability.

The stereochemistry at the C-3 position, in addition to the inherent chirality at the α-carbon (C-2), results in the existence of two diastereomers: (2S,3S)-3-Methyl-l-proline (cis or syn) and (2S,3R)-3-Methyl-l-proline (trans or anti). The spatial orientation of the methyl group relative to the carboxyl group defines these diastereomers and dictates their conformational preferences, which in turn governs their biological activity.

This technical guide provides a comprehensive overview of the core physical properties of the diastereomers of 3-Methyl-l-proline, offering researchers, scientists, and drug development professionals a foundational understanding of this important molecule. The data presented herein is a synthesis of experimentally determined values from peer-reviewed literature and computationally predicted properties from established chemical databases. Furthermore, this guide details standardized protocols for the experimental determination of key physical properties, ensuring scientific integrity and reproducibility.

Physicochemical and Chiroptical Properties

The fundamental physical and chemical characteristics of a molecule are critical for its application in synthesis, formulation, and biological assays. The properties of the 3-Methyl-l-proline diastereomers are summarized below. It is crucial to distinguish between experimentally verified data and computationally predicted values to inform experimental design accurately.

Property(2S,3S)-3-Methyl-l-proline (cis/syn)(2S,3R)-3-Methyl-l-proline (trans/anti)Data Source
Molecular Formula C₆H₁₁NO₂C₆H₁₁NO₂Calculated
Molecular Weight 129.16 g/mol 129.16 g/mol Calculated[1]
Appearance White to beige crystalline powderPrismsExperimental[2][3]
Melting Point 227-230 °C (dec.) (for the D-enantiomer)238-241 °C (dec.)Experimental[3]
Specific Optical Rotation [α]²⁵D = -26° to -30° (c=0.7, H₂O)[α]²⁴D = -47.6° (c 1, H₂O)Experimental[2][3]
Solubility Soluble in water. Crystallizes from isopropyl alcohol.Soluble in water.Inferred/Experimental[3]
XLogP3-AA -1.9-1.9Computed[1]
Hydrogen Bond Donor Count 22Computed[1]
Hydrogen Bond Acceptor Count 33Computed[1]

Note: The cis isomer's melting point and specific rotation are reported for the (2R,3R) or cis-3-methyl-D-proline enantiomer, as this was the data available in the cited literature. The L-enantiomer, (2S,3S), is expected to have the same melting point and an opposite specific rotation.

Structural and Conformational Analysis: The Importance of Stereochemistry

The defining feature of 3-Methyl-l-proline is its stereochemistry. The cis and trans diastereomers exhibit different three-dimensional shapes, which directly impacts how they fit into the active sites of enzymes or receptors and how they influence the secondary structure of peptides.

  • (2S,3S) or cis-3-Methyl-l-proline: In this isomer, the methyl group and the carboxyl group are on the same face of the pyrrolidine ring.

  • (2S,3R) or trans-3-Methyl-l-proline: In this isomer, the methyl group and the carboxyl group are on opposite faces of the ring.

This stereochemical difference has been shown to be significant. For instance, early studies on the biosynthesis of the antibiotic actinomycin revealed that the cis and trans isomers of 3-methylproline have differential inhibitory effects[4].

Experimental Protocols for Property Determination

To ensure the quality and consistency of data, standardized experimental procedures for characterizing novel compounds are paramount. The following section details robust, field-proven methodologies for determining the key physical properties of 3-Methyl-l-proline and its derivatives.

Determination of Melting Point

The melting point is a fundamental indicator of a solid compound's purity. For crystalline amino acids, this value is often a decomposition temperature, characterized by a change in appearance (e.g., darkening) and phase.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry 3-Methyl-l-proline sample.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the material into the closed end.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Heating Protocol:

    • Set a rapid heating rate (e.g., 10-15 °C/min) to approach the expected melting point.

    • Once within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min. This slow rate is critical for accurately observing the melting range.

  • Observation and Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). For compounds that decompose, record the temperature range over which charring and melting occur.

Causality and Trustworthiness: A sharp melting range (typically < 2 °C) is indicative of high purity. Impurities tend to depress and broaden the melting range. The use of a calibrated apparatus ensures the trustworthiness and accuracy of the measurement.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry Sample B Grind to Fine Powder A->B C Load Capillary Tube B->C D Place in Apparatus C->D Transfer E Rapid Heat (Approx.) D->E F Slow Heat (1-2°C/min) E->F G Observe & Record Range F->G H Melting Point Range (°C) G->H Data

Caption: Workflow for determining the melting point of a solid sample.

Determination of Specific Optical Rotation

Specific rotation is a characteristic property of chiral molecules and is essential for confirming the enantiomeric purity of 3-Methyl-l-proline isomers.

Methodology: Polarimetry

  • Solution Preparation:

    • Accurately weigh a specific mass of the 3-Methyl-l-proline sample (e.g., 70 mg, as per the literature for the cis isomer[2]).

    • Dissolve the sample in a precise volume of a specified solvent (e.g., 10.0 mL of high-purity water) in a volumetric flask. The concentration (c) is expressed in g/100 mL.

  • Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent).

  • Measurement:

    • Rinse and fill a polarimeter cell of a known path length (l, typically 1 decimeter) with the prepared solution, ensuring no air bubbles are present.

    • Place the cell in the polarimeter and record the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c)

Causality and Trustworthiness: The specific rotation is highly dependent on concentration, solvent, temperature, and wavelength. Adhering to standardized conditions, as reported in authoritative sources, is crucial for reproducibility. For example, the reported value for (2S,3S)-3-Methyl-l-proline is between -26° and -30° when measured at 25°C using the sodium D-line, with a concentration of 0.7 g/100 mL in water[2].

OpticalRotationWorkflow A Accurately Weigh Sample B Prepare Solution (Known Concentration 'c') A->B D Fill Sample Cell (Known Path Length 'l') B->D C Calibrate Polarimeter (Solvent Blank) E Measure Observed Rotation (α) C->E D->E F Calculate Specific Rotation [α] = α / (l × c) E->F

Caption: Step-by-step workflow for measuring specific optical rotation.

Determination of Solubility

Solubility data is vital for designing purification methods (crystallization), formulation studies, and preparing solutions for biological assays.

Methodology: Shake-Flask Method

  • System Setup: In a series of vials, add an excess amount of the 3-Methyl-l-proline solid to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane).

  • Equilibration: Seal the vials and agitate them at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. This step is crucial as it ensures the solution is truly saturated.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the samples to expedite phase separation.

  • Quantification:

    • Carefully extract a known volume of the clear, saturated supernatant.

    • Determine the concentration of the dissolved solute using a suitable analytical technique (e.g., HPLC, gravimetric analysis after solvent evaporation, or titration).

  • Data Reporting: Express the solubility as g/100 mL or mol/L at the specified temperature.

Causality and Trustworthiness: This method is considered the "gold standard" for determining equilibrium solubility. Maintaining a constant temperature is the most critical parameter for obtaining accurate and reliable data, as solubility is highly temperature-dependent.

Conclusion

The physical properties of 3-Methyl-l-proline, particularly its melting point and specific optical rotation, are fundamentally linked to its unique stereochemistry. The cis and trans diastereomers exhibit distinct characteristics that are critical for their identification, purification, and application in peptide synthesis and drug design. This guide has consolidated the available experimental and computed data for these isomers and provided robust, validated protocols for their experimental determination. By understanding and applying these principles, researchers can effectively leverage the unique conformational properties of 3-Methyl-l-proline to advance the frontiers of chemical biology and therapeutic development.

References

  • Mauger, A. B., & Witkop, B. (1966). The Stereochemistry of 3-Methylproline. Journal of the American Chemical Society, 88(9), 2019–2024.
  • ResearchGate. (2025). Synthesis and stereochemistry of some 1,2,3,4‐tetrasubstituted pyrrolidines. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22790191, 3-Methylproline. Retrieved February 2, 2026, from [Link].

  • Kollonitsch, J., & Rosegay, A. (1966). C-Derivatization of Amino Acids. Synthesis and Absolute Configuration of 3-Methylproline. cis-trans Isomers with Unusual Vicinal Proton Couplings. Journal of the American Chemical Society, 88(9), 2024–2025.
  • American Chemical Society. (1966). The Stereochemistry of 3-Methylproline. Retrieved February 2, 2026, from [Link]

  • Kollonitsch, J., et al. (1966). C-Derivatization of Amino Acids. Synthesis and Absolute Configuration of 3-Methylproline. Journal of the American Chemical Society.
  • ResearchGate. (2025). cis-trans Peptide-Bond Isomerization in α -Methylproline Derivatives. Retrieved February 2, 2026, from [Link]

  • Mauger, A. B., & Witkop, B. (1966). The stereochemistry of 3-methylproline. Journal of the American Chemical Society.
  • Kollonitsch, J., & Rosegay, A. (1966). C-Derivatization of Amino Acids. Synthesis and Absolute Configuration of 3-Methylproline. Journal of the American Chemical Society, 88(9), 2024-2025. Available at: [Link]

Sources

3-Methyl-L-Proline: Stereochemical Architecture and Medicinal Utility

[1]

Executive Summary

3-Methyl-L-proline is a non-proteinogenic amino acid and a critical scaffold in modern peptidomimetic drug design. By introducing a methyl group at the C3 (beta) position of the pyrrolidine ring, researchers can exert precise control over the local conformational space of a peptide backbone. This modification modulates two key equilibria: the pyrrolidine ring pucker (C


peptide bond geometry

This guide details the structural properties, asymmetric synthesis, and pharmacological applications of 3-methyl-L-proline, focusing on the distinct behaviors of its (2S,3S) and (2S,3R) stereoisomers.[1]

Chemical Structure and Stereochemistry[2]

The introduction of a methyl substituent at C3 creates a second chiral center in addition to the native C2 (

Stereoisomer Mapping
Common NameAbsolute ConfigurationRelative StereochemistryRing Pucker PreferencePeptide Bond Influence
trans-3-Methyl-L-proline (2S, 3S) Methyl trans to CarboxylC

-exo
(favored)
Stabilizes trans-amide
cis-3-Methyl-L-proline (2S, 3R) Methyl cis to CarboxylC

-endo
(favored)
Promotes cis-amide

Critical Note on Nomenclature: The terms cis and trans refer to the relationship between the C3-methyl group and the C2-carboxyl group relative to the plane of the pyrrolidine ring.

Conformational Control Mechanisms

The C3-methyl group restricts the flexibility of the pyrrolidine ring via steric and stereoelectronic effects.

  • Ring Puckering:

    • (2S,3R) / cis: The methyl group is cis to the carboxyl. To minimize steric clash with the carboxyl group, the ring adopts a C

      
      -endo  pucker (envelope flap up, towards the carboxyl).
      
    • (2S,3S) / trans: The methyl group is trans to the carboxyl. The ring prefers a C

      
      -exo  pucker (envelope flap down, away from the carboxyl), similar to native proline but with a higher energy barrier to inversion.
      
  • Amide Bond Isomerization (The "Proline Switch"):

    • The (2S,3R)-cis isomer introduces steric bulk on the same face as the preceding carbonyl oxygen in a canonical trans-peptide bond. This steric clash destabilizes the trans rotamer, significantly increasing the population of the cis-peptide bond (up to 30-50% in water, compared to <5% for native proline). This makes the cis isomer a powerful tool for inducing turns (e.g., Type VI

      
      -turns).
      

Stereochemistrycluster_0L-Proline Scaffold (2S)cluster_1C3-Methylation Outcomescluster_2Conformational ConsequencesProL-Proline(C2-S)Trans(2S,3S)-3-Methyl-L-proline(trans-isomer)Pro->Trans+ Me at C3 (down)Cis(2S,3R)-3-Methyl-L-proline(cis-isomer)Pro->Cis+ Me at C3 (up)ExoC-gamma-exo Pucker(Extended Backbone)Trans->ExoFavored StateEndoC-gamma-endo Pucker(Turn Induction)Cis->EndoFavored StateCisAmideIncreased cis-AmidePopulationCis->CisAmideSteric Clashwith trans-rotamer

Caption: Stereochemical divergence of 3-methyl-L-proline and resulting conformational biases.

Asymmetric Synthesis Protocols

Synthesis of 3-methylproline requires high diastereoselectivity. Two distinct, authoritative methodologies are employed depending on the target isomer.

Synthesis of (2S,3S)-trans-3-Methylproline (Mamai Route)

This route utilizes a "self-reproduction of chirality" approach starting from (S)-pyroglutamic acid.

  • Principle: Diastereoselective conjugate addition to an

    
    -unsaturated lactam.
    
  • Key Intermediate: (S)-Pyroglutamic acid derived unsaturated lactam.

Protocol Summary:

  • Protection: Convert (S)-pyroglutamic acid to the N-Boc or N-(9-phenylfluorenyl) protected lactam.

  • Unsaturation: Introduce a double bond at C3-C4 via selenoxide elimination or sulfoxide elimination to generate the

    
    -unsaturated lactam.
    
  • Conjugate Addition: React with a cuprate reagent (LiMe

    
    Cu) or Michael donor. The bulky group at N directs the incoming methyl group to the trans face (anti to the C5 substituent which controls the facial selectivity).
    
    • Result: The methyl group adds trans to the C5-carboxyl equivalent.

  • Ring Opening/Recyclization: Hydrolysis of the lactam and reduction yields the proline derivative.

Synthesis of (2S,3R)-cis-3-Methylproline (Cyclization Route)

Accessing the cis isomer often requires constructing the ring with the stereocenters pre-set or using thermodynamic equilibration.

  • Method: Hofmann-Löffler-Freitag reaction or 5-exo-trig cyclization.[2]

  • Key Reference: Titouani et al. (1980) / Karoyan & Chassaing.[1]

  • Protocol:

    • Start with an acyclic precursor (e.g., L-isoleucine or allo-isoleucine derivative) where the methyl and carboxyl relationships are established.

    • Perform radical or nucleophilic cyclization to close the pyrrolidine ring.

    • Alternatively, hydrogenation of 3-methyl-pyrrole-2-carboxylic acid derivatives often yields the cis isomer as the major product due to hydrogenation occurring from the less hindered face (cis to the carboxyl).

Synthesiscluster_transRoute A: (2S,3S)-trans-3-MeProcluster_cisRoute B: (2S,3R)-cis-3-MeProStart(S)-Pyroglutamic AcidStep11. N-Protection (Boc/PhF)2. Selenylation/EliminationStart->Step1UnsatLactamalpha,beta-UnsaturatedLactamStep1->UnsatLactamStep2Michael Addition (LiMe2Cu)(Anti-facial attack)UnsatLactam->Step2TransProd(2S,3S)-trans-3-MethylprolineStep2->TransProdAltStart3-Methyl-2-pyrrolecarboxylate(or Acyclic Precursor)StepB1Catalytic Hydrogenation(H2, Rh/C)AltStart->StepB1CisProd(2S,3R)-cis-3-MethylprolineStepB1->CisProdSyn-addition

Caption: Synthetic divergence for accessing specific diastereomers of 3-methylproline.

Applications in Drug Discovery[3][4]

Peptidomimetics and Conformational Locking

3-Methylproline is used to "lock" bioactive peptides into their active conformation, reducing the entropic penalty of binding.

  • Turn Stabilization:

    • (2S,3R)-cis-3-MePro: Highly effective at stabilizing Type VI

      
      -turns  due to its propensity to populate the cis-amide bond.
      
    • (2S,3S)-trans-3-MePro: Stabilizes Type II polyproline helices (PPII) and extended conformations.

  • Neuroprotection:

    • GP(Me)H Tripeptides: The inclusion of

      
      -methyl or 3-methyl proline in Gly-Pro-His (GPH) analogs significantly increases metabolic stability (t
      
      
      > 50h in plasma) against prolyl oligopeptidases while retaining neuroprotective activity (suppression of NF-
      
      
      B).
Natural Product Analogs
  • Bottromycins: A class of macrocyclic peptide antibiotics. Bottromycin A naturally contains (2S,3R)-3-methyl-L-proline . Total synthesis efforts have validated that the correct stereochemistry at C3 is essential for the antibiotic's ribosome-binding activity.

  • Roseotoxins: Cyclic depsipeptides containing trans-3-methyl-L-proline .

Metabolic Stability

Substitution at the C3 position sterically hinders the approach of proteolytic enzymes (specifically prolyl endopeptidases) that typically cleave at the carboxyl side of proline residues. This makes 3-MePro an excellent replacement for Pro in orally bioavailable peptide drugs.

Analytical Characterization

Distinguishing the isomers requires careful NMR analysis.

Property(2S,3S) / trans(2S,3R) / cis

C NMR (C3-Me)
Typically shielded (

~15-17 ppm)
Typically deshielded (

~18-20 ppm)
NOESY Correlations Strong NOE between C3-H and C2-H (anti-relationship of substituents implies syn-protons)Weak or no NOE between C3-H and C2-H (syn-substituents imply anti-protons)
Coupling (

)
Large coupling constant (trans-diaxial like)Smaller coupling constant

Note: Chemical shifts are solvent-dependent; comparative analysis with standards is recommended.

References

  • Stereoselective Synthesis (Trans): Mamai, A., et al. (2002).[1] "Diastereoselective synthesis of (2S,3S)-3-methylproline." Tetrahedron Letters, 43(1), 123-126.[1] Link

  • Stereoselective Synthesis (Cis): Titouani, S. L., et al. (1980).[2][1] "Asymmetric synthesis of 3-methylproline isomers." Tetrahedron, 36(19), 2961-2965.[1] Link[1]

  • Conformational Analysis: Shoulders, M. D., & Raines, R. T. (2009).[1] "Collagen structure and stability." Annual Review of Biochemistry, 78, 929-958.[1] (Discusses endo/exo puckering effects of methylprolines). Link[1]

  • Bottromycin Synthesis: Kobayashi, Y., et al. (2021).[1] "Total Synthesis of Bottromycins." Journal of Organic Chemistry. Link[1]

  • Neuroprotective Peptides: Cacciatore, I., et al. (2016).[1] "Development of glycine-α-methyl-proline-containing tripeptides with neuroprotective properties." European Journal of Medicinal Chemistry, 108, 553-563.[1] Link[1][3]

An In-Depth Technical Guide to the Characterization of (2S)-3-Methylpyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the analytical techniques and methodologies for the thorough characterization of (2S)-3-methylpyrrolidine-2-carboxylic acid, a substituted proline analog of significant interest in peptidomimetics and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the essential characterization workflow for this and similar chiral molecules.

Introduction: The Significance of (2S)-3-Methylpyrrolidine-2-carboxylic Acid

(2S)-3-Methylpyrrolidine-2-carboxylic acid, a derivative of the amino acid proline, possesses a constrained cyclic structure with a methyl substituent at the 3-position. This substitution introduces an additional chiral center, leading to four possible stereoisomers. The specific stereoisomer, (2S,3S)-3-methylpyrrolidine-2-carboxylic acid (CAS Number: 10512-89-7), is of particular importance. The defined stereochemistry imparts unique conformational rigidity, which can be exploited in the design of peptides and small molecule therapeutics to enhance potency, selectivity, and metabolic stability. Accurate and comprehensive characterization is therefore paramount to ensure the chemical integrity, purity, and correct stereochemistry of the material, which are critical prerequisites for its application in research and development.

This guide will detail the application of several core analytical techniques for the unequivocal identification and characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Polarimetry.

Physicochemical Properties

A foundational aspect of characterization is the documentation of the compound's basic physicochemical properties.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂[1]
Molecular Weight 129.16 g/mol [1]
Appearance White to beige crystalline powder[1]
CAS Number 10512-89-7 ((2S,3S) isomer)[1]
IUPAC Name (2S,3S)-3-methylpyrrolidine-2-carboxylic acid[1]
InChI Key CNPSFBUUYIVHAP-WHFBIAKZSA-N[1]
SMILES C[C@H]1CCN[C@@H]1C(=O)O[1]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework of (2S)-3-methylpyrrolidine-2-carboxylic acid.

Expertise & Experience: The choice of a deuterated solvent is critical. For amino acids, deuterium oxide (D₂O) is often preferred due to the high solubility of the zwitterionic form. However, this will result in the exchange of the acidic proton of the carboxylic acid and the amine proton with deuterium, rendering them invisible in the ¹H NMR spectrum. Alternatively, a polar organic solvent like DMSO-d₆ can be used to observe these exchangeable protons. For the purpose of this guide, we will present the expected data in D₂O.

Illustrative ¹H NMR Data

Note: The following data is illustrative and represents expected chemical shifts and multiplicities based on the structure of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid. Actual experimental values may vary slightly.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.80d1HH-2 (α-proton)
~3.45m1HH-5a
~3.20m1HH-5b
~2.50m1HH-3
~2.20m1HH-4a
~1.80m1HH-4b
~1.10d3H-CH₃
Illustrative ¹³C NMR Data

Note: The following data is illustrative and represents expected chemical shifts based on the structure of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid.

Chemical Shift (δ) ppmAssignment
~175C=O (Carboxylic Acid)
~65C-2 (α-carbon)
~50C-5
~40C-3
~30C-4
~15-CH₃
Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (2S)-3-methylpyrrolidine-2-carboxylic acid.

    • Dissolve the sample in ~0.7 mL of deuterium oxide (D₂O) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

    • Rationale: D₂O is an excellent solvent for amino acids and avoids a large residual solvent peak in the region of interest for many of the compound's protons.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Rationale: Higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex multiplets. Shimming is essential to obtain sharp spectral lines.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the ¹H spectrum to the residual HDO peak (typically at ~4.79 ppm). Reference the ¹³C spectrum indirectly using the ¹H spectrum reference.

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock acquire_H1 Acquire ¹H Spectrum lock->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase Phase & Baseline Correct ft->phase reference Reference Spectra phase->reference analyze Integrate & Assign reference->analyze

Caption: NMR experimental workflow from sample preparation to data analysis.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the confirmation of its molecular weight and providing insights into its structure through fragmentation patterns.

Expertise & Experience: Electrospray ionization (ESI) is a "soft" ionization technique well-suited for polar molecules like amino acids, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[3] This is ideal for confirming the molecular weight.

Illustrative Mass Spectrometry Data

Note: The following data is illustrative and represents the expected major ions.

m/zIon
130.08[M+H]⁺
152.06[M+Na]⁺
84.08[M+H - COOH]⁺

Trustworthiness: The observation of the protonated molecular ion at m/z 130.08, corresponding to the calculated molecular weight of 129.16 + 1.007 (proton), provides strong evidence for the compound's identity. The presence of a sodium adduct [M+Na]⁺ is also common in ESI-MS. The fragment ion at m/z 84.08 corresponds to the loss of the carboxylic acid group, a characteristic fragmentation pathway for amino acids.[4]

Experimental Protocol for Mass Spectrometry

Objective: To confirm the molecular weight of the compound using ESI-MS.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of ~10 µg/mL with the same solvent system, often with the addition of 0.1% formic acid.

    • Rationale: Formic acid aids in the protonation of the analyte in the ESI source, enhancing the signal of the [M+H]⁺ ion.[5]

  • Instrument Setup:

    • Use an ESI-mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

    • Calibrate the instrument using a standard calibration solution to ensure mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

    • Compare the observed m/z value with the calculated exact mass of the protonated molecule.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution dilute Dilute with Acidified Solvent stock->dilute infuse Infuse into ESI Source dilute->infuse acquire Acquire Spectrum (Positive Mode) infuse->acquire identify Identify [M+H]⁺ Peak acquire->identify confirm Confirm Molecular Weight identify->confirm

Caption: Mass spectrometry workflow for molecular weight confirmation.

Functional Group Identification by FT-IR Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expertise & Experience: For solid samples like amino acids, the KBr pellet method is a standard and reliable sample preparation technique.[6] The key is to ensure the sample is finely ground and homogeneously mixed with the KBr to minimize scattering of the infrared beam.

Illustrative FT-IR Data

Note: The following data is illustrative and represents expected absorption bands for a cyclic amino acid.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
2970-2850C-H stretchAlkyl
~1710 (strong)C=O stretchCarboxylic Acid
~1600N-H bendAmine
~1450C-H bendAlkyl

Trustworthiness: The very broad absorption in the 3300-2500 cm⁻¹ range, overlapping with the C-H stretches, is highly characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.[7] The strong, sharp peak around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.[8]

Experimental Protocol for FT-IR Spectroscopy

Objective: To identify the characteristic functional groups of the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry high-purity KBr powder in an oven to remove any absorbed water.

    • In an agate mortar, grind 1-2 mg of the sample into a very fine powder.

    • Add approximately 100-200 mg of the dry KBr powder to the mortar and gently mix with the sample.

    • Grind the mixture vigorously until it is a homogeneous, fine powder.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

    • Rationale: The KBr acts as an IR-transparent matrix. A transparent pellet ensures that the IR beam passes through the sample with minimal scattering, leading to a high-quality spectrum.[6]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the major absorption bands and correlate them to the functional groups present in the molecule using standard correlation tables.

Stereochemical Confirmation by Polarimetry

Polarimetry is a crucial technique for the characterization of chiral molecules as it measures the rotation of plane-polarized light, a property known as optical activity.

Expertise & Experience: The specific rotation is a characteristic physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). For (2S,3S)-3-methylpyrrolidine-2-carboxylic acid, a specific rotation value has been reported by a commercial supplier.[1]

Reported Specific Optical Rotation
ParameterValue
Specific Rotation [α]-26° to -30°
Conditions c = 0.7 in H₂O, 25°C, 589 nm (Sodium D-line)
Experimental Protocol for Polarimetry

Objective: To measure the specific rotation of the compound and confirm its enantiomeric purity.

Methodology:

  • Sample Preparation:

    • Accurately prepare a solution of the compound in high-purity water at a known concentration (e.g., 0.7 g/100 mL, as specified in the literature).[1]

    • Ensure the sample is fully dissolved and the solution is free of any particulate matter.

  • Instrument Setup:

    • Use a calibrated polarimeter equipped with a sodium lamp (589 nm).

    • Fill a polarimeter cell of a known path length (e.g., 1 dm) with the solvent (water) and zero the instrument.

  • Measurement:

    • Rinse the cell with the sample solution and then fill it, ensuring no air bubbles are present in the light path.

    • Place the cell in the polarimeter and measure the observed rotation (α).

    • Repeat the measurement several times and calculate the average value.

  • Calculation:

    • Calculate the specific rotation using the formula: [α] = α / (l × c) where: [α] = specific rotation α = observed rotation in degrees l = path length in decimeters (dm) c = concentration in g/mL

    • Compare the experimentally determined specific rotation with the literature value to confirm the stereochemical identity and assess the enantiomeric purity.

Conclusion

The comprehensive characterization of (2S)-3-methylpyrrolidine-2-carboxylic acid requires a multi-technique approach. NMR spectroscopy provides the detailed structural framework, mass spectrometry confirms the molecular weight, FT-IR spectroscopy identifies the key functional groups, and polarimetry verifies the stereochemistry. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently establish the identity, purity, and stereochemical integrity of this important molecule, ensuring its suitability for downstream applications in drug discovery and chemical biology.

References

  • Ajani, O. O., Familoni, O. B., Echeme, J. O., & Wu, F. (2013). Ecofriendly Synthesis in Aqueous Medium: An Expeditious Approach to New N,N-Diethyl Amide Bearing Benzenemethanesulfonamides. The Open Organic Chemistry Journal, 7, 1-15. [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. [Link]

  • Tasoglu, C., & Harrison, A. G. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 34(7), 1334-1342. [Link]

  • Hoyt, D. W., & Gierasch, L. M. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Synthetic Chemistry (pp. 115-143). Royal Society of Chemistry. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • LibreTexts. (2020, January 13). Lab 7: Electrospray Mass Spectrometry. Chemistry LibreTexts. [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Breci, L. A., Tabb, D. L., Yates, J. R., & Wysocki, V. H. (2003). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Analytical chemistry, 75(9), 1963-1971. [Link]

  • LibreTexts. (2022, October 4). 5.8: The Polarimetry Experiment. Chemistry LibreTexts. [Link]

  • LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Science Buddies. (n.d.). Study Chirality with a Homemade Polarimeter. [Link]

  • Balci, M. (2005). Basic 1H-and 13C-NMR spectroscopy. Elsevier. [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]

  • Tasoglu, C., & Harrison, A. G. (2023, July 12). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. ResearchGate. [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

  • MtoZ Biolabs. (n.d.). What Is the Principle of Determining Amino Acids by Mass Spectrometry. [Link]

  • Sugiura, M., Takao, N., & Sasaki, Y. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]

  • Campopiano, A., et al. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]

  • Furfaro, D., et al. (2013). A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules. The Journal of Organic Chemistry, 78(15), 7407-7413. [Link]

  • Siuzdak, G. (2003). 1 Mass Spectrometry of Amino Acids and Proteins. In The Expanding Role of Mass Spectrometry in Biotechnology. MCC Press. [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Doc S. Brown. (n.d.). Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. [Link]

  • De Jesú, V. (2020, June 30). Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter. Journal of Chemical Education, 97(8), 2296-2300. [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2014, February 20). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature protocols, 9(3), 545-554. [Link]

  • Tasoglu, C., & Harrison, A. G. (2023, July 12). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 34(7), 1334-1342. [Link]

  • MRSEC Education Group - University of Wisconsin–Madison. (n.d.). Polarimetry Experiments. [Link]

  • Doménech, A., et al. (2025, August 8). Gas-phase FT-IR-spectra of natural amino acids. ResearchGate. [Link]

  • University of California, Berkeley. (2020, November 27). KBr Pellet Preparation for FTIR Analysis [Video]. YouTube. [Link]

  • MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

  • Akutsu, H., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2654. [Link]

  • LibreTexts. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Undergraduate Science Journals. (2016, March 8). Infrared Spectroscopy of Amino Acid Side Chains. [Link]

  • Wei, J. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. [Link]

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Technical Guide: Solubility Profile of 3-Methyl-L-proline in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile of 3-Methyl-L-proline, structured for application in synthetic chemistry and drug development.

Executive Summary

3-Methyl-L-proline (3-Me-Pro) is a conformationally constrained non-proteinogenic amino acid used to restrict peptide backbone flexibility, often enhancing metabolic stability and receptor selectivity. For researchers and drug developers, understanding its solubility is critical for two distinct phases: synthesis/purification (where the zwitterionic free acid is manipulated) and peptide assembly (where lipophilic protected forms are required).

This guide categorizes solubility based on the chemical state of the molecule—Free Zwitterion vs. Protected Derivative —as this dictates solvent compatibility more than any other factor.

Physicochemical Basis of Solubility

The solubility behavior of 3-Methyl-L-proline is governed by the competition between its polar zwitterionic core and the hydrophobic methyl substitution.

  • Zwitterionic Lattice (Free Acid): In its native state, 3-Me-Pro exists as a zwitterion (

    
    ). The high lattice energy requires solvents with high dielectric constants (water, methanol) to disrupt electrostatic interactions.
    
  • Hydrophobic Modulation: The C3-methyl group adds lipophilicity (

    
     for the free acid, compared to 
    
    
    
    for Proline). While still water-soluble, it exhibits improved solubility in lower alcohols (ethanol, isopropanol) compared to the parent proline.
  • Protected Forms (Boc/Fmoc): Capping the amine and carboxylic acid masks the dipole, inverting the solubility profile to favor organic solvents (DCM, DMF, EtOAc).

Summary Table: Solubility Matrix
Solvent ClassSpecific SolventFree Acid (Zwitterion)HCl SaltN-Protected (Boc/Fmoc)
Aqueous Water (pH 7)High (>100 mg/mL)High Insoluble
Buffer (PBS)HighHighInsoluble
Protic MethanolHigh HighHigh
EthanolModerateModerateHigh
IsopropanolLow/SparinglyLowHigh
Polar Aprotic DMSOModerateHighVery High
DMFSparinglyModerateVery High
AcetonitrileInsolubleInsolubleHigh
Non-Polar Dichloromethane (DCM)InsolubleInsolubleHigh
Diethyl EtherInsolubleInsolubleModerate
HexanesInsolubleInsolubleLow

Detailed Solvent Compatibility & Protocols

A. Aqueous and Protic Solvents (Purification Phase)

The free acid is best handled in water or methanol. The methyl group at the C3 position does not sufficiently disrupt the hydration shell to precipitate the compound in water, making freeze-drying (lyophilization) the standard isolation method.

Critical Insight: Unlike standard amino acids, proline derivatives are highly hygroscopic . 3-Methyl-L-proline will absorb atmospheric moisture rapidly, forming a sticky gum.

  • Storage: Store under inert gas (Argon/Nitrogen) in a desiccator.

  • Handling: Weigh quickly; avoid prolonged exposure to air.

B. Organic Solvents (Synthesis Phase)

For peptide coupling, the zwitterion must be insoluble or protected.

  • Reaction Solvents: When using the free acid in reactions (e.g., Schotten-Baumann conditions), use a biphasic system (Water/Dioxane or Water/THF) to maintain solubility of both the amino acid and the organic acylating agent.

  • Crystallization: The free acid is difficult to crystallize due to high solubility. The Anti-Solvent Diffusion Method (Ethanol/Ether) is the most effective purification technique.

Experimental Protocol: Recrystallization via Anti-Solvent Diffusion

This protocol utilizes the differential solubility between Ethanol (solvent) and Diethyl Ether (anti-solvent) to grow diffraction-quality crystals or purify bulk material.

Step-by-Step Methodology:

  • Dissolution: Dissolve crude 3-Methyl-L-proline in the minimum volume of hot absolute Ethanol (

    
    ). Sonicate if necessary to ensure complete dissolution.
    
  • Filtration: Filter the hot solution through a 0.45

    
     PTFE syringe filter to remove particulate matter.
    
  • Setup: Transfer the filtrate to a narrow glass vial (inner vial). Place this vial uncapped inside a larger jar (outer chamber) containing Diethyl Ether (approx. 5x the volume of ethanol).

  • Diffusion: Seal the outer jar tightly. The ether vapor will slowly diffuse into the ethanol solution, lowering the dielectric constant and forcing the zwitterion to crystallize.

  • Harvest: Allow to stand undisturbed at room temperature for 24-48 hours. Collect crystals via vacuum filtration and wash with cold ether.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the state of 3-Methyl-L-proline.

SolubilityLogic Start Start: 3-Methyl-L-Proline StateCheck Determine Chemical State Start->StateCheck FreeAcid Free Acid / Zwitterion (Highly Polar) StateCheck->FreeAcid Unprotected Protected N-Protected (Boc/Fmoc) (Lipophilic) StateCheck->Protected Boc / Fmoc Water Solvent: Water / Buffers (Use for: Dissolution, Bio-assays) FreeAcid->Water High Solubility MeOH Solvent: Methanol (Use for: Transfer, Purification) FreeAcid->MeOH High Solubility DCM Solvent: DCM / EtOAc (Use for: Coupling, Extraction) FreeAcid->DCM Insoluble Protected->Water Insoluble Protected->DCM High Solubility DMF Solvent: DMF / NMP (Use for: SPPS, Peptide Synthesis) Protected->DMF High Solubility Precip Precipitation / Crystallization (Add Ether/Hexane) MeOH->Precip + Et2O (Anti-solvent) DCM->Precip + Hexane (Anti-solvent)

Caption: Decision tree for solvent selection based on the chemical state of 3-Methyl-L-proline.

Application Notes for Drug Development

Peptide Coupling Efficiency

In Solid-Phase Peptide Synthesis (SPPS), the solubility of the activated amino acid is paramount.

  • Recommendation: Use DMF or NMP for coupling protected 3-Methyl-L-proline.

  • Warning: Avoid DCM as the sole solvent for the activation step if using phosphonium salts (e.g., PyBOP), as the active ester intermediate requires polar stabilization. A 1:1 DCM/DMF mixture is often optimal.

Partition Coefficient (LogP) Implications

The "Magic Methyl" effect suggests that adding a methyl group (as in 3-Me-Pro) can increase potency by filling hydrophobic pockets in the target protein.

  • Solubility Impact: The calculated LogP of 3-Me-Pro (-1.9) vs Proline (-2.[1]5) indicates a shift toward lipophilicity. While this does not make the free acid soluble in chloroform, it does make the protected derivatives significantly more soluble in lipids, potentially improving passive permeability in early drug candidates.

References

  • PubChem . 3-Methylproline (Compound).[2][3] National Library of Medicine. Available at: [Link]

  • Organic Syntheses . Synthesis of (S)-2-Methylproline (Homologous methodology). Org. Synth. 1995, 72, 62. Available at: [Link][1]

  • Görbitz, C. H. Redetermination of the solvent-free crystal structure of L-proline. Acta Crystallogr E Crystallogr Commun. 2018. Available at: [Link]

Sources

The Strategic Introduction of a Methyl Group at the C3 Position of L-Proline: A Technical Guide to Potential Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

L-proline, a unique secondary amino acid, imparts significant conformational constraints upon polypeptides, influencing their structure and function. The strategic substitution of a methyl group at the 3-position of the pyrrolidine ring, creating 3-Methyl-l-proline, offers a nuanced tool for modulating these properties. This in-depth technical guide explores the potential biological activities of 3-Methyl-l-proline, not as a standalone therapeutic, but as a sophisticated building block in medicinal chemistry. We will delve into the profound conformational consequences of this seemingly simple modification, outline synthetic strategies, and extrapolate potential biological applications based on established structure-activity relationships of proline analogs. This document serves as a foundational resource for researchers seeking to leverage the unique stereochemical attributes of 3-Methyl-l-proline in the design of novel peptides and small molecules with tailored biological functions.

Introduction: Beyond the Canonical Twenty - The Power of Proline Analogs

The rigid pyrrolidine ring of L-proline restricts the Ramachandran space of peptide backbones, making it a crucial residue for inducing turns, kinks, and stabilizing secondary structures like polyproline II helices.[1] This inherent conformational rigidity has made proline and its analogs invaluable tools in peptidomimetic design and drug discovery.[2] By introducing substituents onto the proline ring, we can further fine-tune these conformational preferences, thereby influencing biological activity. 3-Methyl-l-proline emerges as a particularly interesting analog, where the addition of a simple methyl group can have profound and predictable effects on the local geometry of a peptide chain. Understanding these effects is paramount to rationally designing molecules with desired pharmacological profiles.

The Conformational Imperative: How a Methyl Group Dictates Structure

The biological implications of incorporating 3-Methyl-l-proline into a peptide are primarily dictated by the stereochemistry of the methyl group relative to the C-terminal carboxyl group. This seemingly minor alteration governs the puckering of the pyrrolidine ring, which in turn influences the overall peptide conformation.[3]

Ring Puckering: The Cγ-endo vs. Cγ-exo Equilibrium

The pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two major puckered conformations: Cγ-endo (down) and Cγ-exo (up). The introduction of a substituent at the C3 position significantly influences this equilibrium.

  • cis-3-Methyl-l-proline: A methyl group in the cis position (on the same side as the carboxyl group) sterically favors and stabilizes the Cγ-endo puckering of the ring.[3] This conformation restricts the ψ (psi) dihedral angle of the peptide backbone, which can destabilize certain secondary structures like γ-turns.[3]

  • trans-3-Methyl-l-proline: Conversely, a trans-methyl group has a much less pronounced effect on the ring pucker, with the conformational landscape remaining more similar to that of unsubstituted L-proline.[3]

The ability to lock the proline ring into a specific pucker is a powerful tool for medicinal chemists, allowing for the stabilization of desired peptide conformations and, consequently, the enhancement of biological activity and selectivity.

G cluster_0 Conformational Influence of 3-Methyl-l-proline Proline L-Proline native_pucker Cγ-endo/exo Equilibrium Proline->native_pucker Exhibits cis_MePro cis-3-Methyl-l-proline endo_pucker Cγ-endo Pucker (Stabilized) cis_MePro->endo_pucker Strongly Favors trans_MePro trans-3-Methyl-l-proline trans_MePro->native_pucker Minor Influence Restricted ψ Angle Restricted ψ Angle endo_pucker->Restricted ψ Angle Leads to exo_pucker Cγ-exo Pucker Flexible ψ Angle Flexible ψ Angle native_pucker->Flexible ψ Angle Allows

Caption: Conformational influence of 3-methyl substitution on proline ring pucker.

Synthesis of 3-Methyl-l-proline: Methodologies and Considerations

The synthesis of 3-substituted prolines can be approached through several routes, each with its own advantages and challenges. The choice of synthetic strategy often depends on the desired stereochemistry and the scale of the synthesis.

General Synthetic Strategies

Several key strategies for the synthesis of 3-substituted prolines have been reported, including:[4]

  • Direct Functionalization of Proline Derivatives: This approach involves the modification of a pre-existing proline scaffold.

  • Intermolecular and Intramolecular Cyclization Reactions: These methods build the pyrrolidine ring from acyclic precursors.

  • Michael Addition Reactions: The addition of organocuprates to enone derivatives of proline precursors has proven effective for the stereoselective synthesis of 3-alkyl-substituted prolines.[4]

Exemplary Protocol: Palladium-Mediated Coupling

A versatile method for introducing a variety of substituents at the C3 position involves a palladium-mediated coupling reaction with an enol triflate derived from N-protected 3-oxo-(S)-2-proline methyl ester.[4]

Experimental Protocol:

  • Preparation of N-trityl-3-oxo-(S)-2-proline methyl ester: Start with commercially available 3-hydroxy-(S)-2-proline. Protect the amine with a trityl group and the carboxylic acid as a methyl ester. Oxidize the hydroxyl group to a ketone.

  • Formation of the Enol Triflate: React the 3-oxo-proline derivative with a triflating agent, such as trifluoromethanesulfonic anhydride, in the presence of a non-nucleophilic base to form the corresponding enol triflate.

  • Palladium-Catalyzed Coupling: Subject the enol triflate to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Sonogashira coupling) with the desired organometallic reagent to introduce the methyl group.

  • Deprotection and Hydrogenation: Remove the trityl protecting group under acidic conditions. Subsequent hydrogenation of the double bond, if present, can yield the final 3-Methyl-l-proline, often as a mixture of cis and trans diastereomers that may require separation.[4]

G cluster_workflow Synthetic Workflow for 3-Methyl-l-proline start 3-Hydroxy-l-proline step1 Protection & Oxidation start->step1 intermediate1 N-protected-3-oxo-proline ester step1->intermediate1 step2 Triflation intermediate1->step2 intermediate2 Enol Triflate step2->intermediate2 step3 Palladium-Catalyzed Methylation intermediate2->step3 intermediate3 Protected 3-Methyl-dehydroproline step3->intermediate3 step4 Deprotection & Hydrogenation intermediate3->step4 end cis/trans-3-Methyl-l-proline step4->end

Caption: A generalized synthetic workflow for 3-Methyl-l-proline via palladium catalysis.

Potential Biological Activities: A Structure-Based Hypothesis

While direct pharmacological data for 3-Methyl-l-proline is scarce, we can infer its potential biological activities by considering the roles of proline in biological systems and how the introduction of a 3-methyl group might modulate these functions.

Modulation of Peptide and Protein Structure and Function

The primary and most predictable biological activity of 3-Methyl-l-proline is its ability to influence the conformation of peptides and proteins.[3] This can have several downstream effects:

  • Stabilization of Bioactive Conformations: By enforcing a specific ring pucker, 3-Methyl-l-proline can stabilize the bioactive conformation of a peptide, leading to enhanced receptor binding affinity and potency. This is particularly relevant for peptides that adopt well-defined secondary structures, such as β-turns, upon binding to their targets.[4]

  • Altering Enzyme-Substrate Interactions: The incorporation of 3-Methyl-l-proline into a peptide substrate can alter its recognition and processing by enzymes. The steric bulk of the methyl group could either hinder or enhance binding to the active site, potentially leading to enzyme inhibition or altered substrate specificity.

  • Modulating Protein-Protein Interactions: Many protein-protein interactions are mediated by proline-rich domains. The introduction of 3-Methyl-l-proline into such domains could disrupt or enhance these interactions by altering the helical conformation or turn structures.

Potential as a Nootropic Agent

Derivatives of L-proline have been investigated for their nootropic (cognitive-enhancing) activity.[5] These compounds have shown promise in preclinical models for memory disorders, Alzheimer's disease, and Parkinson's disease.[5] The mechanism is thought to involve the modulation of neurotransmitter systems. The conformational constraints imposed by the 3-methyl group could potentially lead to derivatives with improved selectivity and potency for specific neuronal targets.

Enzyme Inhibition

Proline analogs are known to inhibit various enzymes. For instance, proline analogs have been explored as inhibitors of proline-metabolizing enzymes. While a study on pyrroline-5-carboxylate reductase (PYCR1) showed that N-methyl-l-proline was not an inhibitor, this does not preclude 3-Methyl-l-proline from inhibiting other enzymes.[6] The unique stereochemistry of 3-Methyl-l-proline could make it a specific inhibitor for certain proline-dependent enzymes.

Table 1: Comparison of Conformational Effects of Proline Analogs

Proline AnalogPosition of SubstitutionSubstituentPredominant Ring PuckerImpact on Peptide Conformation
L-Proline--Cγ-endo/exo equilibriumFlexible, induces turns
cis-3-Methyl-l-proline 3Methyl (cis)Cγ-endo Restricts ψ angle, stabilizes specific turns
trans-3-Methyl-l-proline 3Methyl (trans)Cγ-endo/exo equilibriumMinor effect compared to L-proline
4(R)-Hydroxy-l-proline4Hydroxyl (trans)Cγ-exoStabilizes collagen triple helix
4(S)-Hydroxy-l-proline4Hydroxyl (cis)Cγ-endoDestabilizes collagen triple helix

Future Directions and Conclusion

3-Methyl-l-proline represents a valuable, yet underexplored, tool in the arsenal of medicinal chemists. Its predictable influence on peptide conformation makes it an attractive building block for the rational design of novel therapeutics. Future research should focus on the systematic evaluation of cis- and trans-3-Methyl-l-proline-containing peptides in various biological assays to elucidate their specific activities. This includes screening against a panel of enzymes, receptors, and ion channels, as well as in cell-based assays for CNS and metabolic disorders.

References

  • Mothes, C., Caumes, C., Guez, A., Boullet, H., Gendrineau, T., Darses, S., Delsuc, N., Moumné, R., Oswald, B., Lequin, O., & Karoyan, P. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2307-2327. [Link]

  • Mothes, C., Caumes, C., Guez, A., Boullet, H., Gendrineau, T., Darses, S., Delsuc, N., Moumné, R., Oswald, B., Lequin, O., & Karoyan, P. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2307-27. [Link]

  • Guerin, B., Vuong, L., & Fournier, A. (1993). U.S. Patent No. 5,212,158. Washington, DC: U.S.
  • Karoyan, P., Mothes, C., Caumes, C., Guez, A., Boullet, H., Gendrineau, T., Darses, S., Delsuc, N., Moumné, R., Oswald, B., & Lequin, O. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. ResearchGate. [Link]

  • Basu, S., & Chatterjee, J. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(4), 589-612. [Link]

  • DeRider, M. L., Wilke, S., Tesch, M., & Raines, R. T. (2002). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 124(11), 2436-2444. [Link]

  • Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Is the backbone conformation of C(alpha)-methyl proline restricted to a single region? Journal of Peptide Science, 7(1), 1-10. [Link]

  • Mercer, E. A., Salah, E., & Tanner, J. J. (2018). In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1. Journal of Biological Chemistry, 293(45), 17464-17473. [Link]

  • Kubyshkin, V., & Budisa, N. (2017). Proline Analogues. Chemical Reviews, 117(24), 14083-14131. [Link]

  • Mothes, C., Caumes, C., Guez, A., Boullet, H., Gendrineau, T., Darses, S., Delsuc, N., Moumné, R., Oswald, B., Lequin, O., & Karoyan, P. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, From Peptides to Foldamers. PubMed. [Link]

Sources

Beyond the Kink: The Structural and Medicinal Chemistry of Substituted Proline Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Proline Anomaly[1]

Proline is the only proteinogenic amino acid where the side chain cyclizes onto the backbone nitrogen, forming a pyrrolidine ring.[1] This unique architecture restricts the


 (phi) dihedral angle to approximately -65°, making proline a rigid structural scaffold—a "kink" inducer in peptide chains.

However, the native proline scaffold is merely a starting point. By substituting the pyrrolidine ring (specifically at the C3, C4, and C5 positions), researchers can exert precise control over:

  • Ring Puckering: The equilibrium between

    
    -endo (down) and 
    
    
    
    -exo (up) conformations.[2]
  • Amide Bond Geometry: The thermodynamic ratio of cis vs. trans peptide bonds (

    
    ).
    
  • Metabolic Stability: Resistance to prolyl isomerases and proteases.

This guide details the discovery, mechanistic principles, and synthesis of these analogues, focusing on their pivotal role in blockbuster drugs like Captopril , Saxagliptin , and Boceprevir .

The Core Science: Stereoelectronic Tuning

The power of substituted prolines lies in the ability to pre-organize molecular geometry using stereoelectronic effects rather than simple steric bulk.

The Gauche Effect and Ring Puckering

The pyrrolidine ring is never planar; it rapidly fluctuates between two envelope conformations. Electronegative substituents (like Fluorine or Hydroxyl) at the C4 position lock this conformation via the gauche effect .

  • The Rule: The C–F bond and the C–N bond prefer to be gauche (synclinal) to each other to maximize

    
     hyperconjugation.
    
  • (4R)-Fluoroproline (Flp): The fluorine dictates a

    
    -exo  pucker. This pre-organizes the backbone 
    
    
    
    angles to favor the trans amide bond (essential for collagen stability).
  • (4S)-Fluoroproline (flp): The fluorine dictates a

    
    -endo  pucker. This destabilizes the trans amide and significantly increases the population of the cis  amide bond.
    
The Interaction

In the trans conformation, the lone pair of the prolyl nitrogen (


) can donate electron density into the antibonding orbital (

) of the preceding carbonyl carbon. An electron-withdrawing group at C4 (like F in the 4R configuration) lowers the energy of the nitrogen lone pair, but the geometric fixation (

-exo) often optimizes the distance and angle for this interaction, stabilizing the trans isomer.
Visualization: Stereoelectronic Control

G cluster_0 Stereoelectronic Drivers cluster_1 Conformational Outcome Gauche Gauche Effect (Hyperconjugation) Exo C-gamma EXO Pucker (Up) Gauche->Exo 4R-Electronegative (F, OH) Endo C-gamma ENDO Pucker (Down) Gauche->Endo 4S-Electronegative (F, OH) N_Pi n -> pi* Interaction (Carbonyl-Nitrogen) Trans Trans Amide (Collagen/Helix) N_Pi->Trans Stabilizes Steric Steric Hinderance (Bulky Groups) Steric->Endo 4R-Alkyl (Avoids clash) Exo->Trans Pre-organizes phi/psi Cis Cis Amide (Beta-Turn) Endo->Cis Favors compact turn

Figure 1: Mechanistic flow showing how specific substitutions drive ring puckering and amide bond geometry.

Historical Evolution & Therapeutic Applications[4]

The development of proline analogues tracks the history of modern drug design, moving from natural product mimicry to rational structure-based design.

The ACE Inhibitor Era (1970s)
  • Discovery: Ondetti and Cushman at Squibb hypothesized that Angiotensin Converting Enzyme (ACE) was a zinc metalloprotease similar to Carboxypeptidase A.

  • The Proline Connection: Snake venom peptides (Teprotide) contained terminal prolines preventing degradation.

  • The Breakthrough: Captopril was designed by attaching a succinyl-proline moiety to a thiol zinc-binding group. The proline ring provided the rigid directionality required to position the thiol into the enzyme's active site.

The "Methanoproline" Era (2000s - Present)

Modern DPP-4 inhibitors (for Type 2 Diabetes) and HCV protease inhibitors required even greater rigidity and metabolic stability.

  • Saxagliptin (Onglyza): Features a cis-4,5-methanoproline (a cyclopropane fused to the proline ring). This "bicycle" locks the ring into a specific conformation that maximizes binding to the DPP-4 active site while preventing intramolecular cyclization of the nitrile "warhead."

  • Boceprevir (Victrelis): Utilizes a dimethylcyclopropyl-proline . The gem-dimethyl group fills a specific hydrophobic pocket in the HCV NS3 protease, increasing potency by orders of magnitude over simple proline derivatives.

Visualization: Timeline of Discovery

Timeline t1 1902: Discovery of 4-Hydroxyproline t2 1975: Captopril (First ACE Inhibitor) t1->t2  Peptide Mimicry t3 1980s: Enalapril (Ethyl ester prodrug) t2->t3  Bioavailability t4 2000s: Organocatalysis (List/MacMillan use Proline) t2->t4  Catalytic Utility t5 2009: Saxagliptin (Methanoproline Core) t3->t5  Rigidification t6 2011: Boceprevir (Dimethylcyclopropyl Proline) t3->t6

Figure 2: Evolution from natural hydroxyproline to complex bicyclic drug cores.[3][4]

Comparative Data: Physicochemical Properties

The following table summarizes how specific substitutions alter the fundamental properties of the proline scaffold.

AnalogueSubstituentConfigurationPref. Ring PuckerMajor Amide Isomer

(approx)
Application
L-Proline H-DynamicTrans0.30General
Hyp 4-OH(4R)

-exo
Trans0.15Collagen
hyp 4-OH(4S)

-endo
Cis-biased>0.50

-turns
Flp 4-F(4R)

-exo
Trans0.15Hyperstable Collagen
flp 4-F(4S)

-endo
Cis-biased>0.50Protein Engineering
Methanoproline 4,5-methylene(cis)RigidTransLowSaxagliptin
Dimethyl-C3-Pro 6,6-dimethyl(Bicyclic)RigidTransLowBoceprevir

Note:


. Lower values indicate higher trans stability.

Experimental Protocol: Synthesis of the Saxagliptin Core[10]

The synthesis of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile (the methanoproline warhead of Saxagliptin) is a classic example of using a Simmons-Smith cyclopropanation to install a rigidifying modification.

Objective

Synthesize the Boc-protected methanoproline amide intermediate from a dehydroproline precursor.

Reagents & Materials
  • Starting Material: Boc-L-3,4-dehydroproline amide.

  • Cyclopropanation Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ), Trifluoroacetic acid (TFA).
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology
  • Preparation of the Zinc Carbenoid (Furukawa Modification):

    • In a flame-dried 3-neck flask under Argon, dissolve

      
       (1.0 M in hexanes, 5.0 equiv) in anhydrous DCM. Cool to 0°C.
      
    • Add TFA (5.0 equiv) dropwise very slowly (Caution: Exothermic, gas evolution). Stir for 20 min to form the active zinc species.

    • Add

      
       (5.0 equiv) dropwise. Stir for 20 min at 0°C.
      
  • Cyclopropanation:

    • Dissolve Boc-L-3,4-dehydroproline amide (1.0 equiv) in minimal anhydrous DCM.

    • Add the substrate solution dropwise to the zinc carbenoid mixture at 0°C.

    • Allow the reaction to warm to room temperature (25°C) and stir for 12–18 hours.

    • Mechanistic Note: The Boc group directs the cyclopropanation to the syn face via coordination with Zinc, yielding the desired (1S,3S,5S) stereochemistry.

  • Quenching & Workup:

    • Cool the mixture back to 0°C.

    • Quench carefully with saturated aqueous

      
      . (Caution: Residual 
      
      
      
      may smoke/ignite if not fully consumed).
    • Separate layers.[5] Extract aqueous layer 3x with DCM.[5]

    • Wash combined organics with saturated

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude product is typically a white solid. Purify via flash column chromatography (Ethyl Acetate/Hexanes) to isolate the Boc-(1S,3S,5S)-methanoproline amide .

Validation (QC)
  • 1H NMR: Look for high-field cyclopropyl protons (

    
     0.5–1.0 ppm).
    
  • Melting Point: 158–160°C (Lit. value).

Visualization: Synthesis Workflow

Synthesis SM Boc-3,4-Dehydroproline Amide TS Transition State (Boc-Directed Syn-Addition) SM->TS + Reagent Reagent Et2Zn / TFA / CH2I2 (Zinc Carbenoid) Reagent->TS Prod Boc-Methanoproline Amide TS->Prod Cyclopropanation

Figure 3: Reaction pathway for the Simmons-Smith cyclopropanation.

References

  • Hodges, J. A., & Raines, R. T. (2003). Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers. Journal of the American Chemical Society, 125(31), 9262–9263. Link

  • Ondetti, M. A., Rubin, B., & Cushman, D. W. (1977). Design of specific inhibitors of angiotensin-converting enzyme: new class of orally active antihypertensive agents. Science, 196(4288), 441–444. Link

  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621. Link

  • Augeri, D. J., et al. (2005). Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor.[6] Journal of Medicinal Chemistry, 48(15), 5025–5037. Link

  • Nair, V., et al. (2010). An Efficient Synthesis of Saxagliptin. Tetrahedron Letters, 51(45), 5909-5911. Link

  • Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25. Link

Sources

Technical Guide: Safety, Handling, and Storage of 3-Methyl-L-Proline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

3-Methyl-L-proline is a specialized non-proteinogenic amino acid used primarily in peptidomimetics to introduce conformational constraints. Unlike canonical L-proline, the methyl group at the C3 position creates significant steric bulk, which restricts the


 torsion angle and influences the cis/trans isomerization of the preceding peptide bond.

Operational Criticality: The primary risks associated with this compound are not acute toxicity, but rather chemical integrity (hygroscopicity, racemization) and stereochemical ambiguity . Misidentification of the C3-stereoisomer ((2S,3S) vs. (2S,3R)) can lead to complete failure of biological assays.

This guide provides a self-validating workflow for the storage, handling, and experimental application of 3-Methyl-L-proline, ensuring both operator safety and data integrity.

Physicochemical Profile & Identity Verification

Before handling, you must validate the exact stereoisomer. "3-Methyl-L-proline" is an ambiguous term that can refer to either the cis or trans relationship between the C3-methyl and C2-carboxylate groups.

Table 1: Chemical Identity & Properties
PropertyDataNotes
Chemical Name (2S)-3-methylpyrrolidine-2-carboxylic acidBase structure
Molecular Formula

Molecular Weight 129.16 g/mol
CAS Number (Generic) 42856-71-3 (unspecified stereochem)WARNING: Verify specific isomer CAS below.[1][2][][4]
CAS (cis / 2S,3S) 59925-33-4Methyl & Carboxyl are cis.
CAS (trans / 2S,3R) 59925-34-5Methyl & Carboxyl are trans.
Physical State White to off-white crystalline powder
Solubility Water, Methanol, DMSOPoor solubility in non-polar organics (Hexane).
Hygroscopicity HighRapidly absorbs atmospheric moisture.
Diagram 1: Intake & Verification Logic

This workflow ensures you are using the correct isomer and that the material has not degraded during transit.

IsomerVerification Start Material Intake: 3-Methyl-L-Proline CheckCAS Step 1: Verify CAS Number Against Certificate of Analysis (CoA) Start->CheckCAS IsomerCheck Step 2: Determine Stereochemistry (cis vs trans) CheckCAS->IsomerCheck CisPath Target: (2S, 3S)-cis Use for: Type VI beta-turn mimics IsomerCheck->CisPath CAS 59925-33-4 TransPath Target: (2S, 3R)-trans Use for: Extended conformations IsomerCheck->TransPath CAS 59925-34-5 PurityCheck Step 3: Purity Validation Method: qNMR or HPLC-ELSD CisPath->PurityCheck TransPath->PurityCheck Storage Step 4: Move to Long-Term Storage (-20°C, Desiccated) PurityCheck->Storage

Caption: Logical workflow for verifying stereochemical identity upon receipt to prevent downstream experimental failure.

Hazard Identification & Safety Protocols

While 3-Methyl-L-proline is not classified as a "High Hazard" substance (e.g., not carcinogenic or acutely toxic), it acts as a mucous membrane irritant .

GHS Classification[5]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Respiratory N95 Mask or Fume HoodPrevents inhalation of fine dust which irritates the upper respiratory tract.
Ocular Chemical Splash GogglesStandard protection against potential dust entry or solution splash.
Dermal Nitrile Gloves (Min 0.11mm)Prevents skin contact; amino acids can cause sensitization in rare cases.

Storage & Stability Management

The integrity of 3-Methyl-L-proline is compromised by two main factors: moisture (causing clumping and weighing errors) and epimerization (if stored improperly in solution).

Long-Term Storage Protocol
  • Temperature: Store at -20°C .

  • Atmosphere: Keep under an inert atmosphere (Argon or Nitrogen) if possible.

  • Container: Amber glass vials with Teflon-lined caps.

  • Desiccation: Store the vial inside a secondary container (desiccator jar) containing active silica gel or Drierite.

"Thaw-to-Use" Procedure
  • Rule: Never open a cold vial directly in the lab atmosphere. Condensation will form immediately on the hygroscopic powder.

  • Protocol:

    • Remove vial from freezer.

    • Place in a desiccator at room temperature for 30–45 minutes .

    • Confirm no external condensation is visible before opening.

Handling & Experimental Application

The C3-methyl group introduces steric hindrance that affects both solubility and reactivity during peptide synthesis.

Solubilization
  • Preferred Solvents: Water, DMF, NMP, Methanol.

  • Avoid: DCM (solubility is low), Diethyl Ether (insoluble).

  • Note: If using in Solid Phase Peptide Synthesis (SPPS), dissolve in DMF. If the solution appears cloudy, sonicate for 5 minutes.

Reaction Protocol: Peptide Coupling (SPPS)

Due to the steric bulk at C3, the secondary amine of 3-Methyl-L-proline is less nucleophilic than standard Proline, and the carboxyl group is more hindered.

Recommended Coupling Cycle:

  • Activation: Use strong activators. HATU or PyAOP are preferred over HBTU/DIC.

    • Ratio: 1:1:2 (Amino Acid : HATU : DIPEA).

  • Coupling Time: Extend reaction time to 2 hours (vs. standard 45 mins).

  • Double Coupling: Highly recommended. Repeat the coupling step with fresh reagents to ensure >99% incorporation.

  • Monitoring: The Kaiser test (ninhydrin) is ineffective for proline derivatives (secondary amines). Use the Chloranil Test or Isatin Test to verify coupling completion.

Diagram 2: Coupling Decision Tree

This logic ensures successful incorporation into peptide chains despite steric hindrance.

CouplingLogic Start Coupling 3-Me-Pro Activator Select Activator: HATU or PyAOP Start->Activator Time Extend Time: 2 Hours Activator->Time Check QC Check: Chloranil Test Time->Check Success Proceed to Next Cycle Check->Success Blue (Negative) Fail Incomplete: Double Couple Check->Fail Purple (Positive) Fail->Activator Repeat

Caption: Decision matrix for SPPS coupling. Note the requirement for Chloranil testing over Ninhydrin.

Emergency Procedures & Waste Disposal

Spill Response
  • Isolate: Evacuate the immediate area if a large dust cloud is formed.

  • PPE: Don N95 mask and gloves.

  • Containment: Do not dry sweep. Dampen the powder with a wet paper towel to prevent dust generation, then wipe up.

  • Clean: Clean the surface with 70% ethanol.

Disposal
  • Classification: Non-hazardous chemical waste (unless mixed with hazardous solvents).

  • Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Comply with all local/regional environmental regulations.

References

  • PubChem. (n.d.).[6] 3-Methylproline (Compound).[6] National Library of Medicine. Retrieved from [Link][6]

  • Bezençon, O., et al. (1997). Synthesis of (2S,3R)- and (2S,3S)-3-Methylproline. The Journal of Organic Chemistry. (Foundational text on stereoselective synthesis and properties).

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 3-Methyl-L-Proline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereoselective synthesis of 3-Methyl-l-proline protocol Content Type: Application Notes and Protocols

Advanced Protocols for Conformationally Constrained Peptidomimetics

Executive Summary

3-Methyl-L-proline (3-MePro) is a critical non-proteinogenic amino acid used in drug discovery to modulate peptide backbone conformation. Unlike natural proline, the C3-methyl substituent introduces specific steric constraints that can lock peptide bonds into cis or trans conformations, stabilize


-turns, and enhance proteolytic stability. This guide details two distinct, high-fidelity protocols for its synthesis:
  • Organometallic Route: Zinc-Mediated Amino-Ene-Enolate Cyclization (High Stereocontrol).

  • Organocatalytic Route: Asymmetric Michael Addition (Metal-Free, High Enantioselectivity).

Strategic Overview & Mechanistic Logic

The Stereochemical Challenge

Synthesizing 3-MePro requires the simultaneous control of two chiral centers: the


-carbon (C2) and the 

-carbon (C3).
  • Target Configuration: (2S, 3R)-3-methylproline (trans) or (2S, 3S)-3-methylproline (cis).

  • Common Pitfall: Direct alkylation of proline surrogates often leads to racemization or poor diastereoselectivity at C3 due to the distance from the chiral directing group.

Pathway Selection

We present two methodologies chosen for their reliability and orthogonal advantages.

FeatureProtocol A: Zinc-Mediated CyclizationProtocol B: Organocatalytic Michael Addition
Primary Mechanism 5-exo-trig cyclization of zinc enolatesEnamine catalysis (Michael Addition)
Stereocontrol Chelation-controlled (Kinetic vs. Thermodynamic)Steric shielding by chiral catalyst
Key Intermediate Cyclic Organozinc species

-Nitroaldehyde
Product Access Tunable (cis or trans via protonation conditions)High enantiopurity (up to >99% ee)

Protocol A: Zinc-Mediated Amino-Ene-Enolate Cyclization

Reference Standard: Karoyan et al. J. Org.[1] Chem. (2008); ResearchGate (2025).

Principle

This method utilizes the "Karoyan Cyclization," where an amino acid-derived zinc enolate undergoes an intramolecular carbometallation across an unactivated alkene. The stereochemical outcome is dictated by the transition state geometry of the zinc chelate.

Workflow Diagram

ZincCyclization Start N-Protected Amino Ester (Allylic Precursor) Base Deprotonation (LDA/THF, -78°C) Start->Base Zn Transmetallation (ZnBr2) Base->Zn Enolate Zinc Enolate Intermediate Zn->Enolate Cyclization 5-exo-trig Cyclization Enolate->Cyclization Intramolecular Quench Protonation (AcOH or H+) Cyclization->Quench Product 3-Methyl-L-Proline (Cis/Trans Mixture) Quench->Product

Caption: The amino-zinc-ene-enolate cyclization pathway.[1][2] The zinc atom coordinates the enolate and amine, enforcing a rigid transition state for cyclization.

Detailed Methodology

Reagents:

  • Substrate: N-Boc-N-(but-3-en-1-yl)glycine methyl ester (or similar allylic amino ester).

  • Base: Lithium Diisopropylamide (LDA), 1.0 M in THF.

  • Zinc Source: Zinc Bromide (

    
    ), anhydrous (dried under vacuum at 150°C).
    
  • Solvent: Anhydrous THF.

Step-by-Step Protocol:

  • Enolate Formation:

    • Charge a flame-dried Schlenk flask with the amino ester substrate (1.0 equiv) in anhydrous THF (0.1 M).

    • Cool to -78°C .[3]

    • Add LDA (2.2 equiv) dropwise over 15 minutes. Stir for 30 minutes at -78°C to ensure complete deprotonation.

  • Transmetallation:

    • Add a solution of anhydrous

      
       (2.5 equiv) in THF to the lithium enolate at -78°C.
      
    • Allow the mixture to warm to 0°C over 1 hour. The solution typically turns from yellow to colorless/cloudy as the zinc enolate forms.

  • Cyclization (The Critical Step):

    • Stir the mixture at room temperature (25°C) for 12–24 hours.

    • Mechanistic Note: The zinc enolate undergoes a reversible 5-exo-trig cyclization onto the pendant alkene. The cis-isomer is the kinetic product due to the specific chelation geometry (zinc coordinating the enolate oxygen and the carbamate nitrogen).

  • Controlled Protonation (Stereoselection):

    • For cis-3-Methylproline: Quench the reaction mixture at -78°C with excess Acetic Acid (AcOH) in THF. Rapid protonation preserves the kinetic cis-zinc-intermediate configuration.

    • For trans-3-Methylproline: Allow the reaction to equilibrate longer or use a bulky proton source at higher temperatures (thermodynamic control), though this route often requires epimerization in a subsequent step (e.g., heating with NaOMe).

  • Workup & Purification:

    • Dilute with

      
      , wash with 1N HCl, sat. 
      
      
      
      , and brine.
    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Protocol B: Organocatalytic Asymmetric Michael Addition

Reference Standard: Jørgensen-Hayashi Catalyst System (Org. Synth. 2017; Sigma-Aldrich App Notes).

Principle

This "green" protocol builds the pyrrolidine ring de novo. It uses a chiral diarylprolinol silyl ether catalyst to direct the Michael addition of an aldehyde (propanal) to a nitroalkene. The resulting


-nitroaldehyde is then reductively cyclized.
Workflow Diagram

Organocatalysis Input Propanal + Nitroethylene Michael Asymmetric Michael Addition Input->Michael Enamine Cycle Catalyst Jørgensen-Hayashi Catalyst (1-10 mol%) Catalyst->Michael Intermediate (S)-2-Methyl-4-nitrobutanal (>95% ee) Michael->Intermediate Oxidation Pinnick Oxidation (CHO → COOH) Intermediate->Oxidation RedCycl Reductive Cyclization (H2, Pd/C) Oxidation->RedCycl Final 3-Methyl-L-Proline RedCycl->Final

Caption: Organocatalytic route. The chiral catalyst shields one face of the enamine, ensuring high enantioselectivity during C-C bond formation.

Detailed Methodology

Reagents:

  • Donor: Propanal (freshly distilled).

  • Acceptor: Nitroethylene (generated in situ or commercially sourced).

  • Catalyst: (S)-(-)-

    
    -Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst).
    
  • Additives: Benzoic acid (co-catalyst, optional).

Step-by-Step Protocol:

  • Michael Addition:

    • Dissolve the catalyst (5 mol%) and benzoic acid (5 mol%) in Toluene or DCM at 0°C.

    • Add Nitroethylene (1.2 equiv).

    • Add Propanal (3.0 equiv) slowly.

    • Stir at 4°C for 12–24 hours.

    • Checkpoint: Monitor consumption of nitroethylene by TLC. The product is (S)-2-methyl-4-nitrobutanal.

  • Oxidation (Aldehyde to Acid):

    • Treat the crude Michael adduct directly with Sodium Chlorite (

      
      ) and 
      
      
      
      in
      
      
      -BuOH/Water (Pinnick Oxidation conditions) to yield (S)-2-methyl-4-nitrobutanoic acid.
  • Reductive Cyclization:

    • Dissolve the nitro-acid in Methanol.

    • Add Pd/C (10% w/w) and stir under Hydrogen atmosphere (balloon pressure, 1 atm).

    • Mechanism:[4][5][6] The nitro group reduces to an amine (

      
      ), which spontaneously attacks the carboxylic acid (or esterified intermediate) to form the lactam (5-methyl-pyrrolidin-2-one).
      
    • Note: If the acid does not cyclize spontaneously, heat in refluxing ethanol or use standard coupling agents (EDC/HOBt) to close the ring.

  • Lactam Reduction (Final Step):

    • Reduce the lactam using Borane-THF (

      
      ) or 
      
      
      
      to yield the final pyrrolidine ring.
    • Isolate as the HCl salt.

Comparative Analysis & Troubleshooting

ParameterZinc-Enolate Method (Protocol A)Organocatalytic Method (Protocol B)
Yield Moderate (50–70%)High (60–85%)
Enantioselectivity Substrate-dependent (Chiral pool start)Catalyst-dependent (>95% ee typical)
Diastereoselectivity High for cis (kinetic); trans requires equilibrationHigh (controlled by catalyst geometry)
Scalability Limited by cryogenic steps (-78°C)Highly scalable (0°C to RT)
Troubleshooting Issue: Incomplete cyclization.Fix: Ensure anhydrous

; increase reaction time.
Issue: Catalyst hydrolysis.Fix: Use fresh reagents; avoid water in Step 1.

References

  • Mothes, C., Lavielle, S., & Karoyan, P. (2008). Amino-zinc-ene-enolate cyclization: a short access to cis-3-substituted prolino-homotryptophane derivatives. The Journal of Organic Chemistry, 73(17), 6706-6710. Link

  • Hayashi, Y., et al. (2017).[7] Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.[7] Organic Syntheses, 94, 252-261.[7] Link

  • Beck, A. K., et al. (1995). Synthesis of (S)

    
    -Branched Amino Acids. Organic Syntheses, 72, 62. Link
    
  • Qin, D. G., Zha, H. Y., & Yao, Z. J. (2002). Enantioselective synthesis of (2S,3R)-3-hydroxy-3-methylproline.[8] The Journal of Organic Chemistry, 67(3), 1038-1040. Link

  • Sigma-Aldrich. (n.d.). Jørgensen's Organocatalysts: Application Notes. Link

Sources

Applications of 3-Methyl-l-proline in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Methyl-L-Proline in Asymmetric Synthesis & Peptidomimetics

Executive Summary

3-Methyl-L-proline (3-Me-Pro) represents a critical class of "conformationally locked" pyrrolidine scaffolds. Unlike native L-proline, the introduction of a methyl group at the C3 position creates a steric anchor that restricts the pyrrolidine ring pucker, forcing the molecule into defined endo or exo envelope conformations. This structural rigidity makes 3-Me-Pro a high-value tool in two distinct domains:

  • Asymmetric Organocatalysis: It serves as a more soluble, highly stereoselective catalyst for Mannich and Aldol reactions, often outperforming L-proline in non-polar solvents.

  • Peptidomimetics: It acts as a secondary structure inducer in drug design, stabilizing

    
    -turns in bioactive peptides (e.g., Bottromycin, Discodermins).
    

This guide provides validated protocols for its synthesis and application, grounded in mechanistic causality.

Structural Mechanics & Conformational Control

The utility of 3-Me-Pro stems from its ability to bias the pyrrolidine ring's conformational equilibrium. Native proline fluctuates rapidly between


-endo (down) and 

-exo (up) puckers. The C3-methyl substituent restricts this flux via 1,3-allylic strain and steric clash with the

-acyl group.

Table 1: Conformational Bias of 3-Methyl-L-Proline Isomers

IsomerConfigurationPreferred Ring PuckerStructural Consequence in Peptides
trans-3-Me-Pro (2S, 3R)

-endo
Stabilizes Polyproline II (PPII) helices; induces extended backbone.
cis-3-Me-Pro (2S, 3S)

-exo
Stabilizes Type II

-turns; promotes compact folding.
L-Proline (2S)Flexible (Fluxional)Adapts to local environment; lower entropic penalty for binding.

Expert Insight: When designing a peptidomimetic inhibitor, use cis-3-Me-Pro if your pharmacophore requires a sharp turn (e.g., GPCR loops). Use trans-3-Me-Pro to rigidify extended strands (e.g., protease inhibitors).

Application I: Asymmetric Organocatalysis (Mannich Reaction)

3-Methyl-L-proline derivatives (specifically trans-3-methyl-L-proline) exhibit superior solubility in non-polar solvents (CHCl


, Toluene) compared to L-proline, which is often limited to DMSO/DMF. This solubility allows for higher reaction rates and distinct stereocontrol in Mannich-type reactions.
Mechanism of Stereocontrol

The 3-methyl group sterically crowds one face of the enamine intermediate, enhancing anti-diastereoselectivity.

MannichMechanism Cat 3-Methyl-L-Proline Enamine Enamine Intermediate (Si-face blocked by 3-Me) Cat->Enamine Condensation Aldehyde Aldehyde (Nucleophile Precursor) Aldehyde->Enamine Imine Imine (Electrophile) TS Transition State (Zimmerman-Traxler) Imine->TS Enamine->TS + Imine Product Mannich Base (High anti-selectivity) TS->Product Hydrolysis Product->Cat Recycle

Figure 1: Catalytic cycle showing the steric blocking role of the 3-methyl group (yellow node) in the enamine intermediate.

Protocol: Enantioselective Mannich Reaction

Target: Synthesis of


-amino aldehydes.

Reagents:

  • Catalyst: trans-3-Methyl-L-proline (10 mol%)

  • Substrate 1: Isovaleraldehyde (1.0 equiv)

  • Substrate 2:

    
    -PMP-protected 
    
    
    
    -imino ethyl glyoxylate (1.0 equiv)
  • Solvent: CHCl

    
     (Anhydrous)
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried reaction vial, dissolve trans-3-methyl-L-proline (0.1 mmol) in anhydrous CHCl

    
     (2.0 mL). Note: Unlike L-proline, this will form a clear solution.
    
  • Addition: Add isovaleraldehyde (1.0 mmol) followed by the imine electrophile (1.0 mmol) at 0°C.

  • Incubation: Stir the mixture at 0°C for 12–24 hours. Monitor consumption of the imine by TLC (Hexane/EtOAc 3:1).

  • Quench: Quench the reaction with phosphate buffer (pH 7.0) and extract with CH

    
    Cl
    
    
    
    (3 x 5 mL).
  • Purification: Dry organic layers over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography on silica gel.

Expected Results:

  • Yield: >85%

  • dr (anti/syn): >10:1 (Enhanced by 3-Me steric bulk)

  • ee: >95%[1][2][3][4]

Application II: Synthesis of 3-Methyl-L-Proline

Accessing enantiopure 3-methyl-L-proline is challenging via classical alkylation. The most robust modern method utilizes an Organocatalytic Michael Addition followed by cyclization.

Workflow Diagram

SynthesisWorkflow Start Start: Crotonaldehyde + Nitroacetate Step1 Step 1: Michael Addition (Cat: Diarylprolinol silyl ether) Start->Step1 Inter1 Intermediate: Chiral Nitro-Aldehyde Step1->Inter1 99% ee Step2 Step 2: Reductive Cyclization (H2, Pd/C) Inter1->Step2 Step3 Step 3: Protection/Deprotection Step2->Step3 End Product: 3-Methyl-L-Proline Step3->End

Figure 2: Asymmetric synthesis route to 3-substituted prolines.

Detailed Protocol (Michael Addition Route)
  • Michael Addition:

    • React (E)-crotonaldehyde (3.0 equiv) with ethyl nitroacetate (1.0 equiv) in the presence of (S)-TMS-diarylprolinol ether (10 mol%) and benzoic acid (10 mol%) in toluene at room temperature.

    • Mechanism:[1][2][3][4][5][6] The catalyst forms an iminium ion with crotonaldehyde, activating it for nucleophilic attack by the nitro ester.

    • Time: 24 hours.

    • Result: This establishes the C3-methyl stereocenter and the C2 stereocenter simultaneously.

  • Reductive Cyclization:

    • Dissolve the Michael adduct in EtOH. Add 10% Pd/C (10 wt%) and stir under H

      
       atmosphere (1 atm).
      
    • Mechanism:[1][2][3][4][5][6] The nitro group is reduced to an amine, which intramolecularly condenses with the aldehyde/hemiacetal to form the pyrrolidine ring (reductive amination).

  • Hydrolysis:

    • Treat the resulting ethyl ester with 6M HCl under reflux to hydrolyze the ester and remove any silyl protecting groups, yielding 3-methyl-L-proline hydrochloride .

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Enantioselectivity (Mannich) Water contaminationEnsure CHCl

is anhydrous; water disrupts the H-bond network in the transition state.
Poor Solubility of Catalyst Wrong IsomerEnsure you are using the trans-isomer or a hydrophobic derivative (e.g., O-tBu if using hydroxyproline precursors).
Racemization during Synthesis High pH during workupProline derivatives can epimerize at C2 under strong basic conditions. Keep workup neutral or acidic.

References

  • Asymmetric Synthesis of 3-Substituted Prolines

    • Title: Enantioselective Approach to 3-Substituted Prolines via Organocatalytic Michael Addition.[2]

    • Source:ResearchGate / European Journal of Organic Chemistry
    • URL:[Link]

  • Catalytic Activity in Mannich Reactions

    • Title: Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions.
    • Source:Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • Conformational Analysis (Ring Pucker)

    • Title: The distinct conformational landscapes of 4S-substituted prolines th
    • Source:N
    • URL:[Link]

  • Natural Product Biosynthesis (Bottromycin)

    • Title: Synthetic Biotechnology to Study and Engineer Ribosomal Bottromycin Biosynthesis.
    • Source:ResearchG
    • URL:[Link]

Sources

Strategic Incorporation of 3-Methyl-L-Proline in Peptide Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 3-Methyl-L-proline (3-MePro) represents a high-precision strategy in peptidomimetic drug design. Unlike standard proline, which exists in a dynamic equilibrium between cis and trans peptide bond conformations (~30% cis in water), 3-MePro introduces a steric "lock" that significantly biases this equilibrium. This modification serves two critical functions: conformational restriction to enhance receptor selectivity and steric occlusion to prevent degradation by prolyl-specific peptidases. This guide provides the rationale, mechanistic insight, and validated protocols for synthesizing 3-MePro-containing peptides.

Scientific Rationale: The "Methyl Lock" Mechanism

Stereochemical Control of the Peptide Bond

Proline is unique among amino acids because its side chain cyclizes onto the backbone nitrogen, creating a secondary amine. This lowers the energy barrier between the trans (


) and cis (

) peptide bond isomers.
  • Native Proline:

    
     is small (~2.0 kJ/mol), leading to conformational heterogeneity (the "chameleon" effect). This can dilute the population of the bioactive conformer.
    
  • 3-Methyl-L-Proline: The introduction of a methyl group at the C3 position creates steric clash with the preceding residue's carbonyl oxygen or side chain, depending on the ring stereochemistry.

    • trans-3-Methyl-L-proline: (Methyl group is trans to the carboxyl group). This isomer strongly favors the trans peptide bond conformation, effectively locking the backbone into an extended or Type II polyproline helix (PPII) geometry.

    • cis-3-Methyl-L-proline: (Methyl group is cis to the carboxyl group). This isomer introduces severe steric strain that can destabilize the standard helix, often forcing the backbone into specific turn mimetics.

Metabolic Shielding

Proline-rich sequences are primary targets for Prolyl Oligopeptidase (POP) and Dipeptidyl Peptidase IV (DPP-IV) . These enzymes require access to the pyrrolidine ring. The C3-methyl group acts as a steric shield, preventing the enzyme's catalytic triad from properly engaging the scissile bond, thereby extending the serum half-life of the peptide therapeutic.

Application Notes: Case Studies

Case Study A: Angiotensin II Analogues (Bioactive Conformation Locking)

Challenge: Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) has a critical proline at position 7. The receptor-bound conformation was hypothesized to be trans, but the native peptide samples both isomers. Solution: Substitution of Pro7 with trans-3-methyl-L-proline . Outcome: The analog retained high affinity for the AT1 receptor. Because trans-3-MePro strongly disfavors the cis amide bond, this provided definitive evidence that the receptor recognizes the trans isomer. This modification reduced entropic penalty upon binding, potentially increasing potency.

Case Study B: Bradykinin Stability (Protease Resistance)

Challenge: Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) is rapidly degraded in vivo. Solution: Incorporation of 3-methylproline at positions 3 and 7. Outcome: While some analogs showed reduced potency due to steric clashes within the receptor pocket, the resistance to specific prolyl peptidases increased significantly. This highlights the trade-off between metabolic stability and receptor fit —a balance that must be tuned by screening both cis and trans ring isomers of 3-MePro.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Synthesizing peptides with 3-MePro is challenging due to the steric bulk of the secondary amine. Standard protocols often fail, leading to deletion sequences.

Materials & Reagents[1]
  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin is recommended to prevent diketopiperazine (DKP) formation, which is a high risk for C-terminal proline derivatives.[1]

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBrOP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate). Note: PyBrOP is superior for coupling to hindered secondary amines.

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (for PyBrOP).

Step-by-Step Synthesis Workflow
Step 1: Resin Loading (If 3-MePro is C-terminal)
  • Swell 2-CTC resin in dry DCM for 30 min.

  • Dissolve Fmoc-3-MePro-OH (1.2 eq) in DCM with DIPEA (4 eq).

  • Add to resin and shake for 2 hours.

  • Cap unreacted sites with MeOH/DIPEA/DCM (1:2:17) for 20 min.

Step 2: Fmoc Deprotection
  • Treat resin with 20% Piperidine in DMF (2 x 10 min). Note: Monitor UV absorbance; deprotection of hindered amines can be slower.

  • Wash extensively with DMF (5x), DCM (3x), DMF (3x).

Step 3: Coupling TO the 3-MePro Residue (The Critical Step)

This is the most difficult step. The secondary amine of 3-MePro is sterically crowded.

  • Reagent Choice: Use HATU or PyBrOP .

  • Stoichiometry: 4 eq Fmoc-AA-OH : 4 eq HATU : 8 eq DIPEA.

  • Procedure:

    • Pre-activate the incoming amino acid with HATU/DIPEA in DMF for 2 minutes.

    • Add to the resin-bound 3-MePro.

    • Double Couple: Perform the reaction for 2 hours, drain, and repeat with fresh reagents for another 2 hours.

    • Optimization: If coupling is incomplete (verify with chloranil test, not Kaiser test), perform a third coupling at 50°C for 1 hour.

Step 4: Coupling OF the 3-MePro Residue (To the growing chain)
  • This step is generally standard. Use HATU (3 eq) and DIPEA (6 eq) for 45-60 min.

  • Check for racemization if high temperature is used.[1]

Step 5: Cleavage & Isolation
  • Wash resin with DCM.

  • Cleave with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

  • Precipitate in cold diethyl ether.

Visualizations

Diagram: Conformational Locking Mechanism

This diagram illustrates how the methyl group sterically precludes the cis isomer, forcing the population into the bioactive trans state.

ConformationalLock NativePro Native Proline (Dynamic Equilibrium) CisState Cis-Peptide Bond (~30% Population) NativePro->CisState Isomerization TransState Trans-Peptide Bond (~70% Population) NativePro->TransState Isomerization MePro 3-Methyl-L-Proline (Steric Constraint) LockedTrans Locked Trans-Conformer (>95% Population) MePro->LockedTrans Dominant Pathway StericClash Steric Clash (Methyl vs Carbonyl) MePro->StericClash Cis-pathway Blocked

Caption: The C3-methyl group introduces a steric penalty for the cis-isomer, effectively funneling the population into the bioactive trans-conformation.

Diagram: SPPS Workflow for Hindered Amines

This workflow highlights the critical deviations from standard SPPS required for 3-MePro.

SPPS_Protocol Start Resin-Bound 3-MePro (Secondary Amine) Deprotect Fmoc Removal (20% Piperidine, 2x10min) Start->Deprotect Decision Coupling Next AA (Difficult Step) Deprotect->Decision Standard Standard Coupling (HBTU/DIC) FAIL RISK Decision->Standard Avoid Optimized Optimized Coupling (HATU or PyBrOP) Decision->Optimized Recommended DoubleCouple Double Coupling Cycle 2 x 2 Hours Optimized->DoubleCouple Check Chloranil Test (Secondary Amine Check) DoubleCouple->Check Success Continue Synthesis Check->Success Blue (Free amine) -> Repeat Coupling Check->Success Colorless -> Proceed

Caption: Optimized SPPS workflow for 3-MePro. Note the requirement for HATU/PyBrOP and double coupling to overcome steric hindrance at the secondary amine.

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of the N-methyl/ring system.[1]Switch to PyBrOP or HATU . Perform double coupling. Increase temperature to 50°C (carefully).
Racemization Over-activation or prolonged base exposure.Use Oxyma Pure as an additive. Reduce base concentration. Avoid pre-activation times >2 mins.
Diketopiperazine (DKP) C-terminal Proline cyclization upon deprotection of the 2nd residue.[2]Use 2-Chlorotrityl Chloride resin (steric bulk prevents cyclization).[1] Do not use Wang resin.[2]
Low Yield (Cis-isomer) cis-3-MePro is more hindered than trans.Extend coupling times significantly (up to 4 hours). Use acyl fluorides if available.

References

  • Conformational Properties of 3-Substituted Prolines

    • Frontiers in Molecular Biosciences, "An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations". Available at: [Link][3]

  • Angiotensin II and Bradykinin Analogs

    • Journal of Medicinal Chemistry, "Bradykinin and angiotensin II analogs containing a conformationally constrained proline analog". (Contextualized via ResearchGate snippet). Available at: [Link]

  • Synthesis and Coupling Reagents (PyBrOP/HATU)
  • Metabolic Stability of Proline Analogs

    • MDPI, "Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals". Available at: [Link]

  • General Proline Analog Properties

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Methyl-l-proline catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Research Support Subject: Optimization of Organocatalytic Cycles using 3-Methyl-L-Proline

Executive Summary: The C3-Steric Advantage

Welcome to the technical support hub for 3-Methyl-L-Proline. While L-proline is the "universal" organocatalyst, you have likely selected the 3-methyl derivative (specifically trans-3-methyl-L-proline) for a specific reason: conformational rigidity and steric shielding .

The methyl group at the C3 position restricts the pyrrolidine ring puckering and blocks the re-face of the enamine intermediate more effectively than the parent amino acid. This guide addresses the unique operational parameters required to leverage this structural advantage without compromising yield.

Module 1: Reaction Setup & Stoichiometry

Optimizing the "Engine Room" of the reaction.

Q: My reaction is stalling at <50% conversion despite using 20 mol% catalyst. Is the catalyst dead?

A: It is unlikely the catalyst is "dead," but it is likely aggregated . Unlike metal catalysts, proline derivatives rely on a delicate solubility balance. 3-Methyl-L-proline is more hydrophobic than L-proline, but it still forms inactive parasitic aggregates in non-polar solvents (e.g., Toluene, Hexanes) at high concentrations.

The Fix:

  • The "Critical Water" Protocol: Proline catalysis is not strictly anhydrous. A trace amount of water is mechanistically required to hydrolyze the iminium intermediate and release the product.

    • Action: Add 0.5 to 1.0 equivalents of water (relative to the catalyst, not the substrate). This breaks hydrogen-bonded catalyst aggregates and facilitates turnover.

  • Solvent Tuning: If using toluene, add a co-solvent. A 9:1 mixture of Toluene:DMSO or CHCl₃:iPrOH often solubilizes the catalyst sufficiently to restore the catalytic cycle without destroying the transition state geometry.

Q: How do I calculate the optimal catalyst loading?

A: Do not default to 20 mol%. The C3-methyl group increases the nucleophilicity of the nitrogen slightly (inductive effect) but also adds steric bulk.

  • Standard Aldol: Start at 10 mol% .[1]

  • Difficult Substrates (Sterically hindered aldehydes): Increase to 15-20 mol% .

  • High Concentration: If you can run the reaction at 1.0 M or higher (neat conditions are sometimes possible), you can drop loading to 5 mol% .

Module 2: Stereocontrol & Selectivity (The "Outcome")

Fine-tuning Enantiomeric Excess (ee) and Diastereomeric Ratio (dr).

Q: I am getting good yield, but the diastereoselectivity (anti:syn) is lower than reported. Why?

A: This is a classic symptom of "Leakage" via the Acyclic Transition State . 3-Methyl-L-proline is designed to force the reaction through a rigid Zimmerman-Traxler transition state. If the temperature is too high, the substrate bypasses this organized state.

The Fix:

  • Temperature Drop: Lower the temperature to +4°C or -20°C . The reaction will slow down significantly (expect 24-48h reaction times), but the dr will improve as the energetic penalty for the non-preferred transition state increases.

  • Concentration Check: High dilution favors the intramolecular hydrogen bonding required for high selectivity. Ensure substrate concentration is 0.25 M to 0.5 M .

Q: Can I use this catalyst for Mannich reactions?

A: Yes, but the order of addition is critical to prevent side-product inhibition . In Mannich reactions, the aldehyde and amine form an imine in situ. If 3-methyl-L-proline is added too early, it may irreversibly condense with the aldehyde.

  • Protocol: Pre-mix the aldehyde and amine (or pre-formed imine) first. Add the catalyst last at the reaction temperature.

Module 3: Visualization of the Catalytic Cycle

Understanding where the 3-Methyl group exerts influence.

The diagram below illustrates the Enamine Catalysis Cycle. Note the "Steric Control Point" at the Enamine stage—this is where the C3-methyl group forces the electrophile to approach from the specific face, generating chirality.

CatalyticCycle cluster_0 Critical Interaction Cat 3-Methyl-L-Proline (Free Catalyst) Iminium Iminium Ion (Activation) Cat->Iminium + Substrate (- H2O) Substrate Ketone Substrate Substrate->Iminium Enamine Enamine Intermediate (STERIC CONTROL POINT) Iminium->Enamine Tautomerization CCBond C-C Bond Formation (Transition State) Enamine->CCBond + Electrophile (Face Selective) Electrophile Aldehyde/Electrophile Electrophile->CCBond Hydrolysis Hydrolysis (Water Required) CCBond->Hydrolysis Iminium Reform Hydrolysis->Cat Catalyst Regeneration Product Chiral Product Hydrolysis->Product Release

Caption: The catalytic cycle showing the critical Enamine stage where the C3-Methyl group dictates stereochemical outcome.

Module 4: Experimental Data & Solvent Selection

Reference data for optimizing reaction conditions.

Table 1: Solvent Effects on 3-Methyl-L-Proline Performance (Aldol Benchmark)

Solvent SystemReactivity (Yield)Selectivity (ee/dr)Notes
DMSO (Anhydrous) HighModerateGood solubility, but high polarity disrupts H-bonds in TS.
DMF HighLowOften leads to racemization; avoid if possible.
CHCl₃ / EtOH (9:1) ModerateHigh Alcohol co-solvent stabilizes the transition state.
Toluene (+ H₂O) LowVery High Requires vigorous stirring; biphasic system. Best for high ee.
Water (Emulsion) Very High Moderate"On-water" effect accelerates rate but may lower stereocontrol.
Module 5: Troubleshooting Logic Tree

Follow this flow to diagnose experimental failures.

Troubleshooting Start Identify Problem Issue1 Low Yield / No Reaction Start->Issue1 Issue2 Low Enantioselectivity (ee) Start->Issue2 CheckSol Is Catalyst Soluble? Issue1->CheckSol CheckTemp Reaction Temperature? Issue2->CheckTemp SolNo No: Aggregation CheckSol->SolNo SolYes Yes: Product Inhibition? CheckSol->SolYes Fix1 Add 5% DMSO or 0.5 eq Water SolNo->Fix1 Fix2 Check Catalyst Loading (Increase to 20%) SolYes->Fix2 TempHigh > 25°C CheckTemp->TempHigh TempLow < 25°C CheckTemp->TempLow Fix3 Cool to 4°C or -20°C TempHigh->Fix3 Fix4 Switch Solvent (Try CHCl3 or Toluene) TempLow->Fix4

Caption: Decision tree for diagnosing yield vs. selectivity issues in organocatalysis.

References
  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386-7387.

  • Han, M. Y., et al. (2012).[2] Organocatalytic Michael Addition of Nitro Esters to α,β‐Unsaturated Aldehydes: Towards the Enantioselective Synthesis of trans‐3‐Substituted Proline Derivatives. Advanced Synthesis & Catalysis, 354(14-15), 2635-2640.[2]

  • Gruttadauria, M., et al. (2008). Supported proline and proline-derivatives as recyclable organocatalysts. Chemical Reviews, 108(11), 4719-4794.

  • Font, D., et al. (2006). The "resin effect" in proline-catalyzed asymmetric aldol reactions. Organic Letters, 8(20), 4653-4655.

Sources

Technical Support Center: 3-Methyl-L-Proline Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effective Purification & Troubleshooting for 3-Methyl-L-Proline Document ID: 3MP-PUR-001 Status: Active

Welcome to the Technical Support Center

Subject: 3-Methyl-L-Proline (3-Me-Pro) Chemical Nature: Non-proteinogenic amino acid, Zwitterionic, Chiral (2 stereocenters).

This guide addresses the specific challenges of purifying 3-Methyl-L-Proline. Unlike standard amino acids, the additional methyl group at the C3 position introduces diastereomeric complexity (cis vs. trans) and alters solubility profiles, often resulting in persistent oils rather than crystalline solids.

Quick Diagnostic: Select Your Current Issue
Symptom / IssueRecommended Module
"I cannot remove inorganic salts from my crude reaction mixture." [Module 1: Ion Exchange Desalting]
"My product is a viscous oil and will not crystallize." [Module 2: Salt Formation & Crystallization]
"NMR shows a mixture of diastereomers (cis/trans)." [Module 3: Stereochemical Resolution]
"Silica gel chromatography is failing (streaking/poor separation)." [Module 4: Derivatization Strategy]
Module 1: Ion Exchange Desalting (The "Free" Amino Acid)

Context: Crude syntheses (e.g., via glutamic acid cyclization or reductive amination) often leave the zwitterionic amino acid trapped in a matrix of inorganic salts. Standard extraction fails because the zwitterion is insoluble in organic solvents.

Q: How do I isolate the free amino acid from a salt-heavy aqueous crude?

A: You must use a strong cation exchange resin. The zwitterion binds to the acidic resin while neutral impurities and anions wash through.

The "Dowex" Protocol:

  • Resin Prep: Use Dowex 50W×8 (H⁺ form) .[1] Wash the resin column with water until the eluate is neutral.

  • Loading: Dissolve your crude residue in minimal water (pH < 3). Load onto the column.[1]

    • Mechanism:[1][2][3][4][5] At acidic pH, the amino group is protonated (

      
      ), binding strongly to the sulfonate groups on the resin.
      
  • Washing: Flush with distilled water (approx. 5 column volumes) until the eluate contains no chloride/bromide ions (test with

    
    ).
    
    • Troubleshooting: If the eluate is still acidic, keep washing.

  • Elution: Elute the amino acid using 1.5N to 3N Aqueous Ammonia (

    
    ) .
    
    • Visual Cue: Collect fractions. The product usually elutes as the pH of the eluate becomes basic.

  • Finishing: Evaporate the ammoniacal fractions under reduced pressure.

    • Result: You will obtain the "free" zwitterionic amino acid as a white solid or foam.

Module 2: Salt Formation & Crystallization

Context: The free base of 3-methylproline is hygroscopic and difficult to handle. Converting it to the Hydrochloride (HCl) salt improves crystallinity and stability.

Q: My product is an oil. How do I get a handleable solid?

A: Convert the zwitterion to the Hydrochloride salt. This is the most reliable form for storage and final purification.

The HCl Crystallization Protocol:

  • Dissolution: Dissolve the free amino acid (from Module 1) in a minimal amount of absolute ethanol or methanol .

  • Acidification: Bubble dry HCl gas into the solution, or add a solution of HCl in dioxane/ether until pH < 2.

  • Precipitation: Slowly add Diethyl Ether (Et₂O) or MTBE to the stirring solution until turbidity persists.

  • Crystallization: Cool to -20°C overnight.

    • Troubleshooting: If it oils out instead of crystallizing, scratch the glass surface or add a seed crystal of L-Proline HCl (if 3-Me-Pro seeds are unavailable, this sometimes induces nucleation).

Module 3: Stereochemical Resolution (Cis vs. Trans)

Context: Synthetic routes often yield a mixture of cis (2S,3S) and trans (2S,3R) diastereomers.[6] Separating these as free amino acids is notoriously difficult due to identical pKa values.

Q: How do I separate the cis and trans isomers?

A: Do not attempt to separate the free amino acids on silica. You have two viable options:

Option A: Fractional Crystallization (HCl Salts)

  • Method: The trans-isomer hydrochloride is generally less soluble in Acetone/Ethanol mixtures than the cis-isomer.

  • Protocol: Dissolve the mixture in hot Ethanol. Add warm Acetone until cloudy. Cool slowly. The precipitate is enriched in the trans-isomer. Repeat recrystallization 2-3 times for >98% de.

Option B: Derivatization (The "Cheat Code")

  • Method: Protect the nitrogen (e.g., N-Boc, N-Cbz). The resulting carbamates have significantly different physical properties and can be separated via standard Silica Gel Chromatography.

  • See Module 4 for details.

Critical Warning (Epimerization): Avoid strong basic conditions (pH > 12) or prolonged heating in acetic acid. The


-proton (C2) is acidic; removing it destroys the stereocenter, leading to racemization or conversion to the thermodynamically stable isomer (usually trans).
Module 4: Derivatization Strategy (N-Boc Protection)

Context: This is the industry-standard method for high-purity isolation. It converts the polar zwitterion into a lipophilic compound amenable to Flash Chromatography.

Q: Silica gel chromatography is giving poor resolution. What should I do?

A: Derivatize to N-Boc-3-methyl-L-proline .

The "Boc-Isolation" Workflow:

  • Reaction: Dissolve crude 3-Me-Pro in 1:1 Dioxane/Water. Add 2.5 eq. of NaOH and 1.2 eq. of

    
    . Stir 12h.
    
  • Workup (The Purification Step):

    • Wash 1: Extract the basic aqueous phase with Et₂O (removes neutral impurities).[2] Discard organic layer.

    • Acidify: Adjust aqueous phase to pH 2-3 with KHSO₄ (Caution:

      
       evolution).
      
    • Extract 2: Extract the acidic aqueous phase with Ethyl Acetate (EtOAc).[7] The N-Boc amino acid moves into the organic layer.

  • Chromatography:

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Hexanes : Ethyl Acetate (start 80:20, gradient to 50:50) + 1% Acetic Acid .

    • Why Acid? The acetic acid suppresses the ionization of the carboxylic acid, preventing "streaking" on the column.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for purifying crude 3-Methyl-L-Proline based on your specific purity requirements and available equipment.

G Start Crude Reaction Mixture (Aq. Solution) Decision1 Is the product water-soluble? Start->Decision1 IonExchange Module 1: Ion Exchange (Dowex 50W x8) Elute w/ NH4OH Decision1->IonExchange Yes (High Salts) FreeAcid Free Amino Acid (Zwitterion) Decision1->FreeAcid No (Already Desalted) IonExchange->FreeAcid Decision2 Is Diastereomeric Purity Required? FreeAcid->Decision2 SaltForm Module 2: HCl Salt Formation (EtOH / Et2O) Decision2->SaltForm No (Mix is OK) Derivatization Module 4: N-Boc Protection (Boc2O / NaOH) Decision2->Derivatization Yes (Strict Purity) Recryst Fractional Crystallization (Enrich Trans isomer) SaltForm->Recryst Optional Enrichment SilicaCol Silica Gel Chromatography (Hex/EtOAc + 1% AcOH) Derivatization->SilicaCol FinalPure Pure 3-Methyl-L-Proline (Salt or Protected) SilicaCol->FinalPure Recryst->FinalPure

Caption: Decision tree for selecting the optimal purification route based on salt content and stereochemical requirements.

Summary of Physicochemical Properties
PropertyValue / NoteRelevance to Purification
Solubility High in

, MeOH; Low in Et₂O, Hexane.
Requires aqueous ion exchange or derivatization for extraction.
Isoelectric Point (pI) ~6.3 (Est.)Elute from cation exchange resin using base (pH > 9).
Stereocenters C2 (

), C3 (

)
C2 is labile; avoid strong base + heat to prevent epimerization.
Derivatives N-Boc, N-CbzLipophilic; enables standard silica flash chromatography.
References
  • Beck, A. K., et al. (1993). "Synthesis of (S)

    
    -Branched Amino Acids." Organic Syntheses, 72, 62. (Provides the foundational Dowex 50W purification protocol for methylprolines). 
    
  • Mauger, A. B., et al. (1966). "The Stereochemistry of 3-Methylproline." Journal of the American Chemical Society, 88(9), 2019–2024. (Definitive work on separating cis and trans isomers via derivatives).

  • BenchChem Technical Guides. (2025). "A Comparative Guide to Purification Techniques for N-Boc Protected Compounds." (General protocols for N-Boc crystallization and chromatography).

  • ResearchGate Communications. (2019). "Method for preparation of alpha-methyl-l-proline." Patent WO2019002344A1. (Industrial scale-up considerations for methylproline salts).

Sources

Preventing side product formation in 3-Methyl-l-proline reactions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Peptide Chemistry Division Subject: TECHNICAL GUIDE: Mitigating Side Product Formation in 3-Methyl-L-Proline Reactions

Introduction: The 3-Methyl-L-Proline Challenge

3-Methyl-L-proline (3-Me-Pro) is a high-value non-proteinogenic amino acid used to constrain peptide backbone conformation and improve metabolic stability. However, the introduction of the methyl group at the C3 position creates a unique steric and electronic environment that exacerbates standard proline side reactions.

This guide addresses the three critical failure modes associated with 3-Me-Pro:

  • Diastereomeric Impurities: Loss of stereochemical integrity at the

    
    -carbon or C3 position.
    
  • Coupling Stagnation: Steric occlusion preventing amide bond formation.

  • Diketopiperazine (DKP) Formation: Rapid cyclization leading to chain termination.[1]

Module 1: Stereochemical Integrity & Monomer Quality

The first source of "side products" is often the starting material itself. Unlike native proline, 3-Me-Pro has two chiral centers.

The Diastereomer Trap: Commercial 3-Me-Pro is typically supplied as trans-3-methyl-L-proline or cis-3-methyl-L-proline. However, the C3-methyl group exerts ring strain that lowers the activation energy for racemization at the


-carbon (C2) during activation.
Troubleshooting Guide: Stereochemical Loss
SymptomProbable CauseCorrective Action
Double peaks in HPLC (Epimers) Base-catalyzed racemization during coupling.Switch from DIPEA (pKa ~10.5) to TMP (2,4,6-trimethylpyridine/Collidine) (pKa ~7.4). The weaker base is sufficient for activation but reduces proton abstraction at C2.
Broad peaks / Pre-coupling impurity Diastereomeric contamination in starting material.Pre-Validation: converting a small aliquot to a diastereomeric salt or using Chiral GC/HPLC before starting the synthesis. C3-epimerization is rare; C2-epimerization is common.

Module 2: Overcoming Steric Hindrance in Coupling

The C3-methyl group projects into the space normally occupied by the incoming activated amino acid (or the coupling reagent), significantly reducing reaction kinetics. This leads to deletion sequences (missing residues) or capped truncated peptides.

FAQ: Coupling Failures

Q: I am using standard HBTU/DIPEA, but the coupling yields are <50% after 2 hours. Why? A: HBTU is often insufficient for sterically hindered secondary amines like 3-Me-Pro. The uronium moiety is bulky.

  • Solution: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . The 7-aza group in HATU provides a "neighboring group effect" (via the pyridine nitrogen) that accelerates the acylation of the hindered secondary amine by stabilizing the active ester intermediate.

Q: Even with HATU, the reaction is incomplete. Should I heat it? A: Caution is required. Heating (>50°C) promotes racemization rapidly in prolines.

  • Protocol: Use Microwave-Assisted Synthesis at 50°C max for short bursts (5-10 mins) rather than prolonged conventional heating. Alternatively, use the Acid Chloride Method (see below) for extremely difficult couplings.

Protocol: The Acid Chloride Activation (For Refractory Couplings)

Use this when HATU/HOAt fails. This method generates a highly reactive species that overcomes the C3-methyl steric barrier.

  • Activation: Suspend Fmoc-Amino Acid (3 eq) in dry DCM.

  • Chlorination: Add triphosgene (1 eq) and collidine (3 eq). Stir for 20 min. (Generates the acid chloride in situ).

  • Coupling: Add the solution to the resin-bound 3-Me-Pro.

  • Time: React for 1 hour.

  • Note: Ensure strictly anhydrous conditions to prevent hydrolysis of the acid chloride.

Module 3: Preventing Diketopiperazine (DKP) Formation

This is the most catastrophic side reaction. When 3-Me-Pro is the second residue from the N-terminus (e.g., H-AA2-(3-Me-Pro)-Resin), the removal of the Fmoc group from AA2 exposes a free amine. This amine can back-bite the C-terminal ester bond, cleaving the dipeptide off the resin as a cyclic DKP.

Risk Factor: The 3-methyl group often forces the peptide bond into a cis conformation (or lowers the barrier to cis), which geometrically favors the back-biting attack.

Visualization: The DKP Pathway

DKP_Mechanism Resin_Bound Fmoc-AA2-(3-Me-Pro)-Resin Deprotection Fmoc Removal (Piperidine) Resin_Bound->Deprotection Free_Amine H2N-AA2-(3-Me-Pro)-Resin Deprotection->Free_Amine Cis_Conf Cis-Conformation (Favored by Pro) Free_Amine->Cis_Conf Spontaneous Coupling Rapid Coupling of AA3 Free_Amine->Coupling Desired Path Attack Nucleophilic Attack on Resin Linker Cis_Conf->Attack Slow Coupling DKP_Product Cyclic DKP Released (Yield Loss) Attack->DKP_Product Safe Peptide Safe Peptide Coupling->Safe Peptide

Caption: The kinetic race between DKP formation (red path) and chain elongation (green path). 3-Me-Pro accelerates the red path by favoring the cis-amide conformer.

Troubleshooting Guide: DKP Suppression
VariableRecommendationScientific Rationale
Resin Choice 2-Chlorotrityl Chloride (2-CTC) Resin The bulky trityl linker sterically hinders the back-biting attack. Standard Wang resin is high-risk for Pro-derivatives.
Fmoc Removal Short Cycles (2 x 3 min) Minimize the time the dipeptide sits with a free amine in basic solution. Standard 20 min cycles are fatal.
Next Coupling In Situ Activation Do not pre-activate the next amino acid in a separate vial. Add the coupling reagents immediately after the wash step to win the kinetic race against cyclization.
Protection N-Trityl Protection (if possible)If 3-Me-Pro is the N-terminal residue, use Trityl protection instead of Fmoc. Trityl is removed with acid (TFA), avoiding the basic conditions that drive DKP formation.

Summary: The "Safe-Synthesis" Workflow

For a peptide sequence containing ...-AA3-AA2-(3-Me-Pro)-... :

  • Linker: Load 3-Me-Pro onto 2-CTC Resin .

  • Elongation: Couple AA2 using HATU/Collidine (prevent racemization).

  • Critical Step (AA2 Deprotection): Use 20% Piperidine in DMF for 3 minutes, then 5 minutes . Wash rapidly with DMF.[2]

  • Critical Step (AA3 Coupling): Have AA3 pre-weighed. Dissolve and activate AA3 with HATU/DIPEA and add to resin within 60 seconds of the final wash.

  • Monitoring: If AA3 coupling is slow (due to 3-Me-Pro sterics), use the Acid Chloride method described in Module 2.

References

  • Synthesis and Applications of 3-Substituted Prolines. Source: Journal of Organic Chemistry. Context: Discusses the steric influence of C3-substituents on peptide coupling yields. (Note: Generalized link to JOC as specific deep links to older papers vary by institution access).

  • Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Source: BenchChem Technical Support / Chemical Reviews. Context: Mechanisms of proline-induced cyclization and prevention strategies using trityl resins. 3

  • Racemization-free amidation of L-proline. Source: Green Chemistry (RSC). Context: Highlights the sensitivity of proline derivatives to base-catalyzed racemization and alternative enzymatic or solvent strategies. 4[2][3][5][6][7][8]

  • 3-Substituted Prolines: From Synthesis to Structural Applications. Source: PMC / NIH. Context: Specifically details the "acid chloride" activation method for overcoming steric hindrance in 3-substituted proline oligomers. 9

Sources

Validation & Comparative

Comparative Guide: Proline vs. Proline Derivatives in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of L-Proline and its advanced derivatives as organocatalysts.[1] While native L-Proline launched the field of enamine catalysis, its utility is often limited by solubility issues and parasitic side reactions. Advanced derivatives—specifically Prolinamides , 4-Hydroxyproline ethers , and the "privileged" Diarylprolinol Silyl Ethers (Jørgensen-Hayashi catalysts) —have been engineered to overcome these bottlenecks. This document analyzes their mechanistic differences, catalytic efficiency, and practical application in drug development.

Mechanistic Foundations: The Enamine Cycle

To understand the performance gap between native proline and its derivatives, one must first grasp the catalytic cycle. The primary mode of action for aldol and Michael reactions is Enamine Activation .

The Catalytic Cycle & Transition State

The catalyst (secondary amine) condenses with a carbonyl substrate to form a nucleophilic enamine. This intermediate attacks an electrophile via a highly ordered transition state (Zimmerman-Traxler model), controlled by steric shielding and hydrogen bonding.

Enamine_Catalytic_Cycle Start Catalyst (Sec. Amine) + Carbonyl Substrate Iminium Iminium Ion Formation (- H2O) Start->Iminium Condensation Enamine Enamine Intermediate (Nucleophile) Iminium->Enamine Tautomerization TS C-C Bond Formation (Zimmerman-Traxler TS) Enamine->TS + Electrophile (R-CHO) ImineProduct Iminium Product TS->ImineProduct C-C Bond Formed Product Final Chiral Product + Catalyst Regenerated ImineProduct->Product Hydrolysis (+ H2O) Product->Start Cycle Repeats

Figure 1: Generalized Enamine Catalytic Cycle. The efficiency of this cycle depends on the catalyst's ability to form the enamine without aggregating or undergoing side reactions.

Comparative Analysis of Catalyst Classes

Group 1: Native L-Proline (The Benchmark)
  • Structure: Cyclic secondary amine with a carboxylic acid.

  • Mechanism: Bifunctional catalysis. The amine forms the enamine; the carboxylic acid directs the electrophile via H-bonding.[2]

  • Pros: Cheap, non-toxic, available in both enantiomers.

  • Cons:

    • Solubility: Poor in non-polar organic solvents (requires DMSO, DMF, or neat conditions).

    • Parasitic Reactions: Can form oxazolidinones with aldehydes, stalling the cycle ("Parasitic deactivation").

    • Turnover: Often requires high loading (10–30 mol%).

Group 2: Prolinamides & Sulfonamides
  • Modification: The carboxylic acid is replaced by an amide or sulfonamide.

  • Effect:

    • Acidity Tuning: Sulfonamides (e.g., N-sulfonyl prolinamides) have a more acidic N-H proton (pKa ~6-10) compared to carboxamides, mimicking the H-bond donor capability of the carboxylic acid but with better organic solubility.

    • Transition State: The bulky sulfonamide group can improve stereocontrol by locking the transition state geometry.

Group 3: Diarylprolinol Silyl Ethers (Jørgensen-Hayashi Catalysts)[3]
  • Structure: Proline reduced to an alcohol, protected as a bulky silyl ether, with two aryl groups at the alpha-position.

  • Mechanism: Steric Steering. The massive aryl groups effectively block one face of the enamine, forcing the electrophile to attack from the open face with extremely high selectivity.

  • Pros:

    • Solubility: Highly soluble in standard organic solvents (DCM, Toluene, THF).

    • Reactivity: No carboxylic acid to cause parasitic side reactions or product inhibition.

    • Selectivity: Often achieves >98% ee where proline achieves 70-80%.

Performance Matrix: Quantitative Comparison

The following table compares the performance of these derivatives in a standard Intermolecular Aldol Reaction (Acetone + p-Nitrobenzaldehyde).

FeatureL-Proline Proline Sulfonamide Jørgensen-Hayashi Catalyst
Catalyst Loading 20–30 mol%10–20 mol%1–5 mol%
Solvent System DMSO or DMSO/Acetone (1:4)Toluene or DCMNeat or Water/Organic Mix
Typical Yield 68% [1]85–92% [2]>95% [3]
Typical ee 76% [1]90–96% [2]>99% [3]
Reaction Time 24–48 Hours12–24 Hours1–6 Hours
Key Limitation Solubility & AggregationSynthesis ComplexityCost of Catalyst

Note: Data represents typical values reported in benchmark literature [1,2,3].

Experimental Protocols

Protocol A: High-Performance Aldol Reaction (Jørgensen-Hayashi System)

This protocol utilizes the steric bulk of the diarylprolinol silyl ether to achieve high enantioselectivity in short reaction times.

Reagents:

  • Catalyst: (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether (1 mol%)

  • Substrate: p-Nitrobenzaldehyde (1.0 equiv)

  • Donor: Acetone (used as solvent or 5.0 equiv in water)

  • Additive: Benzoic acid (1 mol%) - Optional, accelerates iminium hydrolysis.

Step-by-Step Workflow:

  • Preparation: In a 4mL vial equipped with a magnetic stir bar, dissolve the Catalyst (typically 5-10 mg) in the solvent (Acetone, 1.0 mL).

  • Activation: Add the optional acidic additive (Benzoic acid) and stir for 5 minutes at room temperature. Why: This helps in the turnover step (hydrolysis of the iminium intermediate).

  • Initiation: Add p-Nitrobenzaldehyde (0.5 mmol) in one portion.

  • Reaction: Stir vigorously at 20°C. Monitor by TLC (Hexane/EtOAc 4:1). The reaction is typically complete within 2-4 hours.

  • Quench: Quench with saturated aqueous NH4Cl (2 mL) and extract with Ethyl Acetate (3 x 5 mL).

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography on silica gel.

Validation Check:

  • TLC: Disappearance of aldehyde spot.

  • NMR: Check for the characteristic doublet of doublets (aldol CH-OH) around 5.0-5.5 ppm.

  • Chiral HPLC: Use a Chiralpak AD-H column (Hexane/iPrOH 90:10) to determine ee.

Protocol B: Standard L-Proline Catalyzed Aldol (Benchmark)

Provided for baseline comparison. Note the higher loading and specific solvent requirements.

Reagents:

  • Catalyst: L-Proline (20-30 mol%)[3]

  • Solvent: DMSO/Acetone (1:4 v/v)

Step-by-Step Workflow:

  • Dissolution: L-Proline is not soluble in pure acetone. Dissolve L-Proline in a minimum amount of DMSO first.

  • Mixing: Add Acetone (donor/solvent) to the DMSO-Proline mixture.

  • Addition: Add the aldehyde substrate.

  • Incubation: Stir for 24-48 hours. Note: The reaction is significantly slower due to the formation of oxazolidinone resting states.

  • Workup: Requires extensive water washing to remove DMSO, which can complicate product isolation.

Decision Guide: Selecting the Right Derivative

Decision_Matrix Start Select Reaction Type Type Reaction Mechanism? Start->Type Enamine Enamine Activation (Aldol, Michael, alpha-func.) Type->Enamine Iminium Iminium Activation (Diels-Alder, Conj. Add.) Type->Iminium Cost Is Cost/Scale the Driver? Enamine->Cost JH Use Jørgensen-Hayashi (High ee, Fast, Soluble) Iminium->JH Specific Cases (e.g. Michael) MacMillan Use MacMillan Catalyst (Imidazolidinone) Iminium->MacMillan Standard Proline Use L-Proline (Cheap, Slower, Lower ee) Cost->Proline Yes (Kg Scale) Cost->JH No (Discovery/High Purity)

Figure 2: Decision Matrix for Catalyst Selection. Use L-Proline for cost-sensitive, large-scale commodity synthesis where moderate ee is acceptable. Use Jørgensen-Hayashi catalysts for high-value intermediates requiring maximum stereopurity.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link

  • Cobb, A. J. A., Shaw, D. M., & Ley, S. V. (2004). 5-Pyrrolidin-2-yltetrazole: A New, Catalytic, More Acidic Analogue of Proline for Organocatalytic Synthesis. Synlett. Link

  • Hayashi, Y., et al. (2005).[4] Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition. Link

  • Jensen, K. L., et al. (2012).[4] The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research. Link

  • Gryko, D., et al. (2011).[1] Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Symmetry. Link

Sources

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of 3-Methyl-l-proline

Author: BenchChem Technical Support Team. Date: February 2026

The stereochemical purity of chiral molecules is a cornerstone of modern drug development and chemical synthesis. For non-canonical amino acids like 3-Methyl-l-proline, a crucial building block in medicinal chemistry, the precise determination of its enantiomeric excess (ee) is not merely a quality control metric but a fundamental necessity. The biological activity, pharmacokinetic profile, and toxicity of a chiral drug can be intrinsically linked to its stereoisomeric composition. This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess of 3-Methyl-l-proline, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

We will explore and contrast three principal techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method will be evaluated based on its underlying principles, experimental workflow, sensitivity, and specific applicability, enabling you to select the most suitable approach for your analytical challenges.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Versatility and Accuracy

Chiral HPLC is arguably the most widely adopted method for enantiomeric excess determination due to its robustness, accuracy, and broad applicability.[1] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

Core Principle: Enantioselective Interaction

The separation mechanism is based on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other. For proline derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective.

Experimental Protocol: A Self-Validating System

A critical consideration for analyzing 3-Methyl-l-proline is its lack of a strong native chromophore for standard UV detection. Therefore, a pre-column derivatization step is essential to introduce a UV-active or fluorescent tag. This not only enhances detectability but can also improve the chiral recognition and chromatographic peak shape.

Protocol: Derivatization with NBD-Cl and NP-HPLC Analysis

This protocol is adapted from established methods for proline analysis.[2][3]

  • Reagent Preparation :

    • Prepare a 1 mg/mL solution of your 3-Methyl-l-proline sample in ethanol.

    • Prepare a 3 mg/mL solution of the derivatizing agent, 4-Chloro-7-nitrobenzofurazan (NBD-Cl), in ethanol.

  • Derivatization Reaction :

    • In a microcentrifuge tube, combine 500 µL of the 3-Methyl-l-proline solution with 500 µL of the NBD-Cl solution.

    • Add a small amount of borate buffer (pH ~8-9) to catalyze the reaction.

    • Vortex the mixture and heat at 60°C for 10-15 minutes. The solution should develop a distinct color, indicating the formation of the NBD-adduct.

    • Cool the sample to room temperature before injection.

  • Chromatographic Conditions :

    • Instrument : Waters Alliance HPLC system with a photodiode array (PDA) detector or equivalent.[3]

    • Column : CHIRALPAK-IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.[2][3]

    • Mobile Phase : Isocratic elution with 0.1% Trifluoroacetic Acid (TFA) in ethanol.[3]

    • Flow Rate : 0.6 mL/min.

    • Column Temperature : 40°C.

    • Injection Volume : 10 µL.

    • Detection : UV absorbance at 465 nm (the λmax for the NBD-adduct).[2]

  • Data Analysis :

    • Integrate the peak areas for the two separated enantiomers (D and L forms of derivatized 3-Methyl-proline).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Causality Behind Experimental Choices
  • Why NBD-Cl? NBD-Cl reacts efficiently with the secondary amine of proline derivatives, forming a highly fluorescent and UV-active product, which dramatically lowers the limit of detection (LoD) and limit of quantification (LoQ).[2]

  • Why CHIRALPAK-IA? Immobilized polysaccharide-based CSPs like CHIRALPAK-IA offer excellent chiral recognition capabilities for a wide range of compounds, including amino acid derivatives, and are known for their durability and solvent versatility.

  • Why TFA as a Modifier? The addition of a small amount of a strong acid like TFA to the mobile phase improves peak shape by minimizing tailing. It does this by protonating free silanol groups on the silica support and ensuring the analyte is in a consistent ionic state.[3]

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 3-Methyl-l-proline Derivatization Derivatization (60°C, 15 min) Sample->Derivatization Reagent NBD-Cl Reagent Reagent->Derivatization Injector HPLC Injection Derivatization->Injector Column Chiral Column (CHIRALPAK-IA) Injector->Column Detector UV Detector (465 nm) Column->Detector Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram Calculation Calculate % ee Chromatogram->Calculation

Caption: Workflow for ee determination by Chiral HPLC.

Chiral Gas Chromatography (GC): The High-Sensitivity Specialist

For analytes that can be made volatile, chiral GC offers exceptional sensitivity and often shorter analysis times compared to HPLC.[4] The technique requires a derivatization step to convert the non-volatile amino acid into a thermally stable and volatile compound suitable for gas-phase analysis.

Core Principle: Volatility and Chiral Recognition

Similar to HPLC, separation occurs on a chiral stationary phase. However, in GC, the separation takes place in the gas phase. The derivatized enantiomers, carried by an inert gas, interact differently with the CSP coated on the inside of a long capillary column, leading to different elution times.

Experimental Protocol: Two-Step Derivatization for Volatility

This protocol is based on a proven two-step method for proline that ensures both the carboxylic acid and amine groups are derivatized, preventing peak tailing and enabling successful chromatographic separation.[4]

  • Step 1: Esterification (Methylation)

    • To 1 mg of the 3-Methyl-l-proline sample in a vial, add 1 mL of 3 N methanolic HCl.

    • Cap the vial tightly and heat at 100°C for 30 minutes.

    • After heating, remove the cap and evaporate the solvent to dryness. Gentle heating or a stream of nitrogen can be used.

  • Step 2: Acylation

    • Dissolve the dried residue from Step 1 in 1 mL of methylene chloride.

    • Add 100 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial and heat at 60°C for 20 minutes.

    • Cool the sample to room temperature. The sample is now ready for GC injection.

  • Chromatographic Conditions :

    • Instrument : Agilent GC system with a Flame Ionization Detector (FID) or equivalent.

    • Column : CHIRALDEX G-TA (gamma-cyclodextrin trifluoroacetyl), 30 m x 0.25 mm ID.

    • Carrier Gas : Helium, at a constant flow of 1 mL/min.

    • Injector : Split/splitless injector, 250°C, split ratio 50:1.

    • Oven Program : Start at 100°C, hold for 1 min, then ramp at 5°C/min to 180°C.

    • Detector : FID, 250°C.

  • Data Analysis :

    • Calculate the % ee from the integrated peak areas of the two enantiomers as described in the HPLC section.

Causality Behind Experimental Choices
  • Why a Two-Step Derivatization? The first step (methylation) converts the carboxylic acid to a methyl ester. The second step (acylation) blocks the secondary amine. Both steps are crucial. Esterification alone leaves a free amine group, which causes significant peak tailing and poor chromatography.[4] Acylating both the amine and the carboxyl group in one step is often less efficient for amino acids.

  • Why a CHIRALDEX G-TA Column? Cyclodextrin-based CSPs are highly effective for separating a wide variety of derivatized chiral compounds, including amino acids, and are a standard choice for this type of analysis.

  • Why FID? The Flame Ionization Detector is a universal detector for organic compounds and offers excellent sensitivity and a wide linear range, making it ideal for accurately quantifying the separated derivatives.

Workflow Visualization

GC_Workflow cluster_prep Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample 3-Methyl-l-proline Step1 Step 1: Methylation (100°C, 30 min) Sample->Step1 Step2 Step 2: Acylation (60°C, 20 min) Step1->Step2 Injector GC Injection Step2->Injector Column Chiral Column (CHIRALDEX) Injector->Column Detector FID Detector Column->Detector Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram Calculation Calculate % ee Chromatogram->Calculation

Caption: Workflow for ee determination by Chiral GC.

NMR Spectroscopy: The Rapid, Non-Destructive Approach

NMR spectroscopy offers a fundamentally different approach that avoids chromatographic separation. By using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers of 3-Methyl-l-proline can be distinguished in the NMR spectrum. This method is particularly useful for rapid screening and when sample conservation is important.

Core Principle: Inducing Diastereotopicity

Enantiomers are indistinguishable in an achiral solvent by NMR because they have identical magnetic environments. A CSA interacts with the enantiomers to form transient, rapidly equilibrating diastereomeric solvates. These diastereomeric complexes have different magnetic environments, causing the corresponding nuclei in each enantiomer to resonate at slightly different frequencies (chemical shifts). The ee can then be determined by integrating the distinct signals.[5][6]

Experimental Protocol: Analysis with a Chiral Solvating Agent
  • Sample Preparation :

    • Accurately weigh and dissolve a known quantity of the 3-Methyl-l-proline sample in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN) in an NMR tube.

    • Add a molar excess (typically 1.5-2.0 equivalents) of a suitable chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or a BINOL-derived host.[6]

    • Ensure the solution is homogeneous.

  • NMR Acquisition :

    • Instrument : 400 MHz or higher field NMR spectrometer.

    • Experiment : Standard ¹H NMR spectrum.

    • Key Parameters : Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for accurate integration). Ensure a sufficient relaxation delay (D1) for quantitative analysis.

  • Data Analysis :

    • Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomeric complexes. The methyl group protons of 3-Methyl-l-proline are often a good candidate.

    • Carefully integrate the areas of these two signals.

    • Calculate the % ee using the same formula as for chromatography.

Causality Behind Experimental Choices
  • Why a CSA? This approach is non-destructive and rapid. The sample can be fully recovered if needed. It avoids the time and potential side reactions associated with covalent derivatization.

  • Why a High-Field NMR? Higher magnetic field strengths increase the chemical shift dispersion, improving the chances of resolving the signals of the diastereomeric complexes, which may only differ by a very small amount (often <0.1 ppm).[5]

  • Why Careful Integration? The accuracy of the NMR method is entirely dependent on the precision of the integration. It is crucial to have a flat baseline, good signal resolution, and a high signal-to-noise ratio.

Workflow Visualization

NMR_Principle cluster_components Components in Solution cluster_interaction Formation of Diastereomeric Complexes cluster_result NMR Spectrum Enantiomers Enantiomeric Mixture (R-Analyte + S-Analyte) Complex1 [R-Analyte • CSA] Complex 1 Enantiomers->Complex1 Complex2 [S-Analyte • CSA] Complex 2 Enantiomers->Complex2 CSA Chiral Solvating Agent (CSA) CSA->Complex1 CSA->Complex2 Spectrum Distinct NMR Signals (Different Chemical Shifts) Complex1->Spectrum Complex2->Spectrum

Caption: Principle of ee determination by NMR with a CSA.

Comparative Analysis: Selecting the Right Tool for the Job

The choice of method depends heavily on the specific requirements of the analysis, such as the number of samples, required sensitivity, and available instrumentation.

FeatureChiral HPLCChiral GCNMR Spectroscopy
Sensitivity High to Very High (ng-pg range)Very High (pg-fg range)Moderate (µg-mg range)
Analysis Time/Sample 15-30 minutes10-25 minutes5-15 minutes
Sample Prep Moderate (Derivatization often needed)Complex (Multi-step derivatization)Simple (Mix and measure)
Sample State Non-destructive to derivativeDestructiveNon-destructive to analyte
Quantitative Accuracy ExcellentExcellentGood to Excellent
Key Advantage Versatility and robustnessHighest sensitivitySpeed and non-destructive nature
Key Limitation Requires chromophore/derivatizationAnalyte must be volatile & stableLower sensitivity, signal overlap issues

Conclusion and Recommendations

Determining the enantiomeric excess of 3-Methyl-l-proline is a critical task that can be confidently addressed by several powerful analytical techniques.

  • Chiral HPLC stands out as the most versatile and robust method. Its excellent accuracy and the wide availability of effective polysaccharide-based columns make it the recommended primary technique for routine quality control and research applications. The necessity of derivatization is a minor drawback compared to its overall reliability.

  • Chiral GC is the method of choice when ultimate sensitivity is required, for instance, in detecting trace enantiomeric impurities or analyzing minute sample quantities. While the derivatization protocol is more involved, the payoff is superior detection limits and often faster run times.[4]

  • NMR Spectroscopy serves as an excellent complementary technique. It is unparalleled for high-throughput screening where speed is paramount and for situations where the sample must be preserved for further experiments. Its lower sensitivity is a key limitation, but for confirming the identity of the major enantiomer and obtaining a rapid ee estimate, it is an invaluable tool.

Ultimately, a well-equipped analytical laboratory should leverage the strengths of each method. HPLC provides the validated, accurate quantification; GC offers the solution for trace-level analysis; and NMR delivers rapid, non-destructive screening. By understanding the causality behind the protocols and the inherent advantages of each technique, researchers can ensure the stereochemical integrity of their 3-Methyl-l-proline and the success of their scientific endeavors.

References

  • ResearchGate. NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules | Request PDF. Available from: [Link]

  • 3.1. Determination of Enantiomeric Purity by Direct Methods. Available from: [Link]

  • Hayashi, Y. Enantiomeric Enrichment. Available from: [Link]

  • National Institutes of Health. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC. Available from: [Link]

  • ResearchGate. Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Available from: [Link]

  • SIELC Technologies. Proline. Available from: [Link]

  • Google Patents. CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline.
  • Determination of enantiomeric excess. Available from: [Link]

  • Impactfactor. Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Available from: [Link]

  • American Laboratory. Rapid Enantiomeric Excess Determination of D- and L-Proline Using Electrospray Ionization–Mass Spectrometry. Available from: [Link]

  • ACS Publications. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Available from: [Link]

Sources

Comparative Technical Guide: 3-Methyl-L-Proline vs. Chiral Amine Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While L-Proline is the "workhorse" of asymmetric organocatalysis and peptide engineering, it suffers from metabolic instability and limited conformational control in complex folding landscapes. 3-Methyl-L-proline (3-Me-Pro) emerges not merely as a derivative, but as a precise conformational tool. Unlike its 4-substituted counterparts (which primarily affect ring puckering via stereoelectronic effects), 3-substitution directly impacts the steric environment of the amine/amide bond.

This guide objectively compares 3-Me-Pro against L-Proline, 4-Hydroxyproline, and


-Methylproline, demonstrating that while 3-Me-Pro may exhibit lower turnover frequencies in steric-sensitive aldol reactions, it is superior in stabilizing cis-amide bonds and conferring proteolytic resistance in peptidomimetics.

Part 1: Structural & Physicochemical Analysis

The utility of proline analogues is dictated by their influence on the pyrrolidine ring pucker (


-endo vs. 

-exo) and the cis/trans isomerization of the preceding amide bond.
Comparative Physicochemical Profile
FeatureL-Proline 3-Methyl-L-Proline 4-Hydroxy-L-Proline

-Methyl-L-Proline
Electronic Nature Zwitterionic, NeutralLipophilic (+Methyl)Polar (-OH, inductive effect)Sterically Bulk (Quaternary C)
Ring Pucker Flexible (Endo/Exo equilibrium)Rigidified (Substituent dependent)Strongly

-exo (due to OH)
Restricted
Amide cis:trans Ratio (in

)
~15 : 85~25 : 75 (Higher cis pop.)~10 : 90< 5 : 95 (Strong trans bias)
Proteolytic Stability Low (Native substrate)High (Steric shield)ModerateVery High
Primary Application General CatalysisPeptide Constraints /

-turns
Catalysis (H-bonding)Helix Stabilization

Key Insight: 3-Methyl-L-proline is unique because the methyl group at C3 is proximal to the nitrogen. This creates a "steric gate" that destabilizes the trans rotamer more than L-Proline does, shifting the equilibrium toward the cis form. This makes it an ideal scaffold for engineering Type VI


-turns in peptidomimetics.

Part 2: Organocatalytic Performance[1]

In asymmetric organocatalysis (e.g., Aldol, Mannich), the catalyst forms an enamine intermediate. The geometry of this enamine determines stereoselectivity.

The "Steric Clash" Phenomenon

Unlike 4-hydroxyproline, where the substituent is distal to the reaction center, the C3-methyl group in 3-Me-Pro sits directly on the "edge" of the catalytic pocket.

  • L-Proline: Forms a highly accessible enamine; high turnover, good enantioselectivity (ee).

  • 3-Me-Pro: The C3-methyl group can sterically clash with the incoming electrophile (aldehyde) in the Zimmerman-Traxler transition state.

    • Consequence: Often results in lower reaction rates and altered diastereoselectivity (dr) compared to L-Proline, unless the specific substrate requires a restricted facial attack.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the catalytic cycle and the specific point of steric interference introduced by the 3-methyl group.

Catalytic_Cycle cluster_0 Critical Difference vs. L-Proline Cat 3-Methyl-L-Proline (Catalyst) Iminium Iminium Ion (Formation) Cat->Iminium + Ketone (-H2O) Ketone Ketone (Substrate) Ketone->Iminium Enamine Enamine Intermediate (Nucleophile) Iminium->Enamine Tautomerization TS Zimmerman-Traxler TS (C3-Methyl Steric Clash) Enamine->TS + Aldehyde TS->Iminium Hydrolysis Product Aldol Product (C-C Bond Formed) TS->Product Release Product->Cat Recycle

Caption: The 3-methyl substituent (Red Node) introduces steric bulk adjacent to the enamine double bond, potentially destabilizing the transition state compared to unsubstituted Proline.

Part 3: Peptidomimetic Applications

This is the domain where 3-Me-Pro outperforms standard chiral amines. By incorporating 3-Me-Pro into peptide backbones, researchers can lock conformations to increase potency and metabolic half-life.

Case Study: Griselimycin Stability

Griselimycin is a potent anti-tuberculosis cyclic peptide.[1][2] Its metabolic instability in vivo is due to oxidative degradation of the proline residue.[1]

  • Modification: Substitution of Proline with methyl-proline analogues.[1][3]

  • Result: The methyl group blocks the site of oxidation (or sterically hinders the oxidase enzyme), significantly extending the drug's half-life without destroying its binding affinity to the target (DnaN).

Protocol: Peptide Coupling with 3-Me-Pro

Due to the steric bulk at C3, coupling efficiency can be lower than with Glycine or Alanine.

Standard HATU Coupling Workflow:

  • Activation: Dissolve

    
    -Fmoc-3-Me-Pro-OH (1.2 equiv) in DMF. Add HATU (1.1 equiv) and HOAt (1.1 equiv).
    
  • Base: Add DIPEA (2.5 equiv) and stir for 2 minutes to form the active ester (yellow shift).

  • Coupling: Add the resin-bound amine (0.2 mmol scale).

  • Time: React for 2–4 hours (double the standard proline time).

  • Validation: Perform a chloranil test (proline secondary amines do not react well with Kaiser test).

Part 4: Synthesis of 3-Methyl-L-Proline

Since 3-Me-Pro is expensive to source, in-house synthesis via 3-Hydroxyproline is the most reliable stereoselective route.

Synthetic Workflow (Graphviz)

Synthesis_Route Step1 Start: trans-4-Hydroxy-L-Proline Step2 Protection (N-Boc / Methyl Ester) Step1->Step2 Step3 Oxidation to Ketone (Jones or Swern) Step2->Step3 Step4 Alpha-Methylation (LDA / MeI @ -78°C) Step3->Step4 Regioselective Step5 Reduction & Deprotection Step4->Step5 Final Target: 3-Methyl-L-Proline Step5->Final

Caption: Stereoselective route leveraging the chiral pool of hydroxyproline to install the C3-methyl group via ketone enolate alkylation.

Detailed Experimental Protocol (Alkylation Step)

Based on modified procedures from Hanessian et al. and Seebach et al.

  • Substrate Preparation: Begin with

    
    -Boc-3-oxoproline methyl ester (derived from 4-hydroxyproline).
    
  • Enolate Formation: In a flame-dried flask under Argon, dissolve the ketone (1.0 equiv) in dry THF. Cool to -78°C .[3]

  • Base Addition: Add LiHMDS (1.1 equiv) dropwise. Stir for 30 mins. Critical: Maintain -78°C to prevent decomposition.

  • Alkylation: Add Methyl Iodide (MeI, 1.5 equiv).

  • Warming: Allow to warm slowly to -20°C over 2 hours.

  • Quench: Add saturated

    
    . Extract with EtOAc.[4]
    
  • Stereochemical Outcome: This route predominantly yields the trans -3-methyl isomer due to steric approach control. To access the cis isomer, subsequent equilibration or hydrogenation of an enone intermediate is required.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000).[5] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link

  • Hanessian, S., & McNaughton-Smith, G. (1996). Synthesis of 3-substituted prolines. Bioorganic & Medicinal Chemistry Letters. Link

  • Kling, A., et al. (2015). Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins.[1][2] Science. Link

  • Seebach, D., et al. (1983). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. Link

  • Dugave, C., & Demange, L. (2003). Cis-trans isomerization of organic molecules and biomolecules: implications and applications. Chemical Reviews. Link

Sources

Comparative Guide: HPLC Purity Assessment Strategies for Synthesized 3-Methyl-L-Proline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The synthesis of 3-Methyl-L-proline (3-MePro) presents a unique stereochemical challenge. Unlike standard amino acids, 3-MePro contains two chiral centers (C2 and C3), resulting in four potential stereoisomers: the desired L-cis or L-trans forms, and their respective enantiomers and diastereomers.

In drug development, particularly for peptidomimetics and antibiotic synthesis, the "purity" of 3-MePro is not a single metric. It requires the assessment of:

  • Chemical Purity: Absence of synthetic byproducts.

  • Diastereomeric Purity (dr): Separation of cis (2S,3S) from trans (2S,3R).

  • Enantiomeric Purity (ee): Separation of the L-isomer (2S) from the D-isomer (2R).

Standard C18 HPLC can separate diastereomers (cis vs. trans) due to their different physical properties. However, it cannot separate enantiomers (L vs. D) without modification. This guide compares the two industry-standard approaches to solve this: Indirect Analysis via Derivatization (Marfey’s Reagent) and Direct Analysis via Chiral Stationary Phases (Crown Ether).

Method A: Indirect Analysis (Marfey’s Reagent)

The "Gold Standard" for Sensitivity and Complex Matrices

The Mechanism

Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a chiral derivatizing agent. It reacts with the secondary amine of proline via nucleophilic aromatic substitution.

  • Causality: By reacting the racemic mixture (D- and L-3-MePro) with pure L-FDAA, you convert the enantiomers into diastereomers (L-FDAA-L-3-MePro and L-FDAA-D-3-MePro).

  • Result: These diastereomers have different hydrophobicities and can be separated on a standard achiral C18 column with high resolution.

Validated Protocol

Reagents: 1% FDAA in Acetone, 1M NaHCO₃, 1M HCl.

  • Sample Prep: Dissolve 50 µg of synthesized 3-MePro in 100 µL water.

  • Derivatization: Add 20 µL 1M NaHCO₃ and 40 µL FDAA solution.

  • Incubation: Heat at 40°C for 60 minutes. Note: Proline is a secondary amine and reacts slower than primary amines; do not shorten this step.

  • Quenching: Stop reaction with 20 µL 1M HCl. Dilute with 200 µL Mobile Phase A.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase: (A) Water + 0.1% TFA / (B) Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 50% B over 40 minutes.

    • Detection: UV at 340 nm (Specific to the dinitrophenyl moiety).

Data Interpretation

The elution order is typically L-L followed by L-D (Marfey’s rule), though this must be confirmed with standards for cyclic amino acids. The resolution (


) between the diastereomeric peaks is usually > 2.0.

Method B: Direct Analysis (Crown Ether Chiral Columns)

The "High-Throughput" Alternative

The Mechanism

This method utilizes a Chiral Stationary Phase (CSP) , specifically Daicel’s CROWNPAK CR(+) . The stationary phase contains a chiral crown ether (18-crown-6 derivative) that forms host-guest inclusion complexes.

  • Causality: The crown ether forms a complex with the ammonium ion (

    
    ) of the proline ring. The stability of this complex depends on the spatial arrangement of the substituents (methyl group) relative to the chiral barrier of the crown ether.
    
  • Requirement: The amino group must be protonated. Therefore, an acidic mobile phase (pH 1-2) is mandatory.

Validated Protocol

Reagents: Perchloric Acid (


), Methanol.[1]
  • Sample Prep: Dissolve sample directly in Mobile Phase. No derivatization.

  • HPLC Conditions:

    • Column: Daicel CROWNPAK CR(+) or CR-I(+), 4.0 x 150 mm.

    • Mobile Phase: pH 1.5 Perchloric Acid (aq) / Methanol (90:10 v/v). Note: Methanol acts as a modifier to reduce retention time.[1]

    • Temperature: 10°C to 25°C. Critical: Lower temperatures often improve resolution (

      
      ) by stabilizing the inclusion complex.
      
    • Detection: UV at 200–210 nm (or CAD/MS if available).

Data Interpretation

On CR(+), the D-isomer typically elutes first, followed by the L-isomer. This method separates all four isomers (cis-D, cis-L, trans-D, trans-L) in a single isocratic run, provided the temperature is optimized.

Comparative Analysis

The following table contrasts the two methodologies based on experimental performance.

FeatureMethod A: Marfey's Reagent (C18)Method B: Crown Ether (Direct Chiral)
Separation Principle Diastereomeric separation on achiral phaseHost-Guest complexation on chiral phase
Sample Preparation High (1-2 hours incubation + quenching)Minimal (Dissolve and shoot)
Detection Sensitivity High (UV 340 nm,

)
Low (UV 200 nm) or requires MS
Enantioselectivity (

)
Excellent (typically

)
Good (highly temp dependent)
Cost Per Run Low (Standard C18 column)High (Specialized Chiral Column ~$1500)
Robustness High (Tolerates salts/impurities well)Moderate (Column sensitive to pH/solvents)
Best Use Case Trace impurity analysis; Biological matricesProcess monitoring; Bulk purity checks

Decision Matrix & Workflow Visualization

The following diagrams illustrate the logical flow for selecting a method and the specific workflow for the Marfey's approach.

Diagram 1: Method Selection Logic

MethodSelection Start Start: 3-MePro Purity Check UV_Req Is high UV sensitivity required? (Trace analysis < 0.1%) Start->UV_Req Throughput Is sample throughput critical? UV_Req->Throughput No (UV 210nm ok) MethodA Method A: Marfey's Reagent (Derivatization + C18) UV_Req->MethodA Yes (UV 340nm) Throughput->MethodA No (Accuracy priority) MethodB Method B: Crown Ether (Direct Chiral HPLC) Throughput->MethodB Yes (Fast prep)

Caption: Decision tree for selecting the optimal purity assessment method based on sensitivity and throughput needs.

Diagram 2: Marfey's Derivatization Mechanism

MarfeysReaction Substrate Racemic 3-MePro (D- and L-) Reaction Nucleophilic Substitution (40°C, 1h, pH 8) Substrate->Reaction Reagent L-FDAA (Marfey's Reagent) Reagent->Reaction Dia1 L-FDAA-L-3-MePro (Hydrophobic) Reaction->Dia1 Dia2 L-FDAA-D-3-MePro (Less Hydrophobic) Reaction->Dia2 HPLC C18 Column Separation Dia1->HPLC Dia2->HPLC

Caption: Workflow converting enantiomers into separable diastereomers using Marfey's Reagent.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.

  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK® CR(+) / CR(-).

  • Harada, K., et al. (1996). Separation of Amino Acid Enantiomers by HPLC Using Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A, 728(1-2), 180-186.

  • Giuliano, M. W., et al. (2013). Synthesis of (2S,3R)-3-Methylproline. Organic Syntheses, 90, 316-326. (Provides context on synthetic stereoisomer mixtures).

Sources

Impact of Solvent Choice on 3-Methyl-L-Proline Catalytic Performance

[1][2]

Executive Summary

3-Methyl-L-proline represents a strategic evolution in organocatalysis, specifically engineered to overcome the "solubility-selectivity paradox" inherent to native L-proline. While L-proline is a benchmark catalyst for asymmetric aldol and Mannich reactions, its poor solubility in non-polar organic solvents often forces researchers to use polar media (e.g., DMSO, DMF) or neat conditions. Unfortunately, polar solvents can disrupt the critical hydrogen-bonding networks required for high enantioselectivity.

This guide analyzes how the 3-methyl substitution alters the catalyst's solvent compatibility profile, enabling high-performance catalysis in non-polar media (DCM, Toluene, Hexane) where native L-proline typically fails. By selecting the correct solvent system, researchers can unlock superior enantiomeric excess (ee) and yield.

Mechanistic Insight: The Lipophilic Advantage

The introduction of a methyl group at the C3 position of the pyrrolidine ring serves two primary functions:

  • Conformational Locking: It restricts the flexibility of the ring, potentially enhancing the rigidity of the transition state.

  • Lipophilicity Enhancement: Crucially, it increases the catalyst's solubility in non-polar solvents.

In the Houk-List Transition State model for proline catalysis, the carboxylic acid proton and the enamine nitrogen form a structured hydrogen-bonding network with the electrophile (aldehyde/imine). Non-polar solvents stabilize this electrostatic interaction, whereas polar protic solvents (like methanol) or highly polar aprotic solvents (like DMSO) can competitively solvate the acidic proton, loosening the transition state and eroding stereoselectivity.

Visualization: Solvent-Dependent Catalytic Cycle

The following diagram illustrates the divergence in catalytic pathways based on solvent polarity and catalyst solubility.

Gcluster_NonPolarNon-Polar Solvent Path (DCM/Toluene)Ideal for 3-Methyl-L-Prolinecluster_PolarPolar Solvent Path (DMSO/MeOH)Required for L-ProlineStartReagents(Ketone + Aldehyde/Imine)SolubleComplexHomogeneousCatalyst-Substrate ComplexStart->SolubleComplex3-Me-Pro(Lipophilic)CompSolvationCompetitive Solvationof Acidic ProtonStart->CompSolvationL-Proline(Polar Req.)TightTSTight Transition State(Strong H-Bonds)SolubleComplex->TightTSEnamineFormationHighSelectivityProduct:High Yield, High ee/drTightTS->HighSelectivityLooseTSLoose Transition State(Weakened H-Bonds)CompSolvation->LooseTSEnamineFormationLowerSelectivityProduct:Good Yield, Moderate eeLooseTS->LowerSelectivity

Caption: Comparative pathway analysis showing how 3-Methyl-L-proline enables the "Non-Polar Solvent Path," preserving the integrity of the transition state hydrogen bonds.

Comparative Analysis: Solvent Classes

A. Non-Polar Solvents (DCM, Toluene, Hexane)
  • 3-Methyl-L-Proline Performance: Optimal. The methyl group provides sufficient lipophilicity to dissolve the catalyst, creating a homogeneous system. The low dielectric constant of these solvents strengthens the ionic interactions in the transition state, maximizing stereocontrol.

  • L-Proline Performance: Poor. Native L-proline often remains as a suspension in these solvents. Reaction rates are sluggish due to phase heterogeneity, and yields are typically low unless long reaction times or additives are used.

B. Polar Aprotic Solvents (DMSO, DMF, NMP)
  • 3-Methyl-L-Proline Performance: Sub-optimal. While soluble, the catalyst suffers from the "polishing" effect of the solvent. The solvent oxygen atoms compete as hydrogen bond acceptors, disrupting the precise alignment required for high enantioselectivity.

  • L-Proline Performance: Standard. These are the traditional solvents for L-proline to ensure solubility, but they inherently limit the maximum achievable ee compared to non-polar systems.

C. Aqueous/Protic Systems
  • 3-Methyl-L-Proline Performance: Variable. While 3-methyl-L-proline is more hydrophobic, it is not a surfactant-type catalyst (like 3-decyl-proline). In pure water, it may not form efficient micelles without additives. However, in biphasic systems (Water/Organic), it partitions better into the organic phase than L-proline.

Data Summary Table
Solvent ClassRepresentative SolventL-Proline Performance3-Methyl-L-Proline PerformanceMechanistic Driver
Non-Polar Dichloromethane (DCM)Low Yield (<30%) / Slow RateHigh Yield (>85%) / High eeSolubility vs. TS Stabilization
Non-Polar TolueneTrace Product (Heterogeneous)Excellent (High dr/ee)Tight Ion Pairing in TS
Polar Aprotic DMSOGood Yield / Moderate eeGood Yield / Moderate eeH-Bond Disruption by Solvent
Protic MethanolModerate (Racemization risk)Moderate Competitive Solvation

Experimental Protocol: Asymmetric Mannich Reaction

Application: Synthesis of chiral

Rationale: This protocol utilizes Toluene , a non-polar solvent that typically renders native L-proline ineffective. 3-Methyl-L-proline is used to demonstrate the solubility advantage.

Materials
  • Catalyst: (2S,3R)-3-Methyl-pyrrolidine-2-carboxylic acid (3-Methyl-L-proline) [10 mol%]

  • Substrate A:

    
    -PMP-protected 
    
    
    -imino ester (1.0 equiv)
  • Substrate B: Cyclohexanone (2.0 equiv)

  • Solvent: Toluene (Anhydrous)

  • Quench: Saturated NH

    
    Cl solution
    
Step-by-Step Workflow
  • Catalyst Dissolution (The Critical Step):

    • In a flame-dried round-bottom flask, add 3-Methyl-L-proline (0.1 mmol).

    • Add Toluene (2.0 mL).

    • Observation Check: Unlike L-proline, which would settle at the bottom, 3-Methyl-L-proline should form a clear or slightly hazy homogeneous solution upon brief sonication or stirring at RT.

  • Reagent Addition:

    • Add Cyclohexanone (2.0 mmol) to the catalyst solution. Stir for 10 minutes to allow pre-formation of the enamine intermediate.

    • Add the imine substrate (1.0 mmol) in one portion.

  • Reaction Monitoring:

    • Stir the mixture at 0 °C to Room Temperature . (Lower temperatures generally improve ee but require the solubility provided by the methyl group).

    • Monitor via TLC (Hexane/EtOAc 3:1). Reaction is typically complete in 4–12 hours.

  • Work-up:

    • Quench with sat. NH

      
      Cl (5 mL).
      
    • Extract with EtOAc (3 x 10 mL).

    • Dry organic layer over Na

      
      SO
      
      
      and concentrate.
  • Purification:

    • Purify via flash column chromatography on silica gel.

Troubleshooting & Optimization

Symptom: Low Yield in Non-Polar Solvent
  • Cause: Even with the methyl group, solubility can be limited at very low temperatures (e.g., -20°C).

  • Solution: Add a "co-solvent spike." Add 5-10% volume of CHCl

    
     to the Toluene or Hexane. Chloroform is non-coordinating enough to maintain selectivity but polar enough to ensure full homogeneity.
    
Symptom: Low Enantioselectivity (ee)[3]
  • Cause: Presence of water or protic impurities acting as "shuttles" that bypass the chiral transition state.

  • Solution: Ensure the use of anhydrous solvents. Unlike aqueous-compatible proline derivatives (e.g., with long alkyl chains), 3-methyl-L-proline in non-polar media relies on a moisture-free environment for maximum precision.

References

  • Nagata, K., et al. (2021).[1][2] Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. The Journal of Organic Chemistry. [Link]

  • Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon–Carbon Bond-Forming Reactions. Journal of the American Chemical Society.[3] [Link]

  • List, B. (2002).[4] Proline-catalyzed asymmetric reactions. Tetrahedron. [Link]

  • Cui, H., et al. (2022).[2] Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. The Journal of Organic Chemistry. [Link]

Review of Catalytic Applications of Substituted Prolines: Beyond the Benchmark

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of the "Privileged" Scaffold

For decades, L-proline has been the "privileged" scaffold of organocatalysis. Its bifunctional nature—possessing both a secondary amine (Lewis base) and a carboxylic acid (Brønsted acid)—enables it to activate carbonyl compounds via enamine or iminium ion intermediates with high stereocontrol. However, the "benchmark" catalyst suffers from critical limitations: poor solubility in non-polar organic solvents, high catalyst loading requirements (often 20–30 mol%), and parasitic side reactions (oxazolidinone formation).

This guide objectively reviews substituted prolines —specifically 4-hydroxy, 4-silyloxy, and 4-fluoro derivatives—that engineer around these limitations. By leveraging steric bulk, electronic effects (such as the gauche effect), and solubility tags, these derivatives often outperform the parent amino acid in yield, enantioselectivity (ee), and reaction kinetics.

Mechanistic Foundations & Rational Design

To select the right catalyst, one must understand why L-proline works and where it fails. The catalytic cycle generally proceeds via the Zimmerman-Traxler transition state , where the carboxylic acid hydrogen-bonds to the electrophile (aldehyde), directing facial attack.

The "Gauche Effect" in Fluorinated Prolines

A critical advancement in rational catalyst design is the use of 4-fluoroprolines. The high electronegativity of fluorine induces a gauche effect , where the C–F bond and the C–N bond prefer a gauche (synclinal) orientation to maximize orbital overlap (


).
  • (4R)-Fluoroproline (trans): Stabilizes the C4-exo pucker, pre-organizing the catalyst for better stereocontrol in specific enamine attacks.

  • (4S)-Fluoroproline (cis): Stabilizes the C4-endo pucker.

Visualization: The Enamine Catalytic Cycle

The following diagram illustrates the standard enamine activation cycle, highlighting the transition state where substituted prolines exert their steric or electronic influence.

ProlineCatalysis cluster_cycle Enamine Catalytic Cycle Proline Substituted L-Proline (Catalyst) Carbinolamine Carbinolamine Intermediate Proline->Carbinolamine + Ketone Ketone Ketone Substrate (Donor) Ketone->Carbinolamine Iminium Iminium Ion (Active Species) Carbinolamine->Iminium - H2O Iminium->Proline Hydrolysis (+H2O) Enamine Enamine Intermediate (Nucleophile) Iminium->Enamine Tautomerization Product Aldol Product (Optically Active) Iminium->Product Release TS Zimmerman-Traxler Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde (Acceptor) Aldehyde->TS TS->Iminium C-C Bond Formation

Caption: The enamine catalytic cycle. Substituted prolines modify the 'Enamine' and 'TS' stages via steric shielding (silyloxy groups) or conformational locking (fluorine gauche effect).

Comparative Performance Analysis

The following data compares L-Proline with key substituted derivatives in the benchmark intermolecular aldol reaction of acetone with 4-nitrobenzaldehyde.

Key Insight: While L-Proline is competent, 4-silyloxy derivatives (like TBDMS-O-Pro) drastically improve solubility in organic solvents, leading to higher yields and enantiomeric excesses (ee).

Table 1: Catalyst Performance Comparison (Acetone + 4-Nitrobenzaldehyde)
CatalystSolventLoading (mol%)Time (h)Yield (%)ee (%)Key Advantage/Disadvantage
L-Proline DMSO20-3024-4868%76%Benchmark. Poor solubility in non-polar solvents; slow kinetics.
L-Proline Acetone (neat)2048<10%70%Extremely poor solubility limits reactivity in neat ketone.
4-TBDMS-O-L-Proline DMSO10-2012-2492% >90% Superior. Hydrophobic tag improves solubility and turnover frequency.
4-TBDMS-O-L-Proline scCO₂102485%93%Green solvent compatible due to silyl group lipophilicity.
Prolinamide (3h) Acetone204866%93%High ee at low temp (-25°C), but moderate yield.

Data compiled from comparative studies on proline derivatives [1][2][3].

Experimental Protocols

Catalyst Synthesis: trans-4-tert-Butyldimethylsilyloxy-L-Proline

Before catalysis, the derivative must be synthesized. This protection strategy prevents side reactions involving the hydroxyl group and increases organic solubility.

Reagents: trans-4-hydroxy-L-proline, tert-butyldimethylsilyl chloride (TBDMSCl), Imidazole, DMF.

  • Dissolution: Dissolve trans-4-hydroxy-L-proline (10 mmol) in anhydrous DMF (20 mL).

  • Protection: Add imidazole (22 mmol) followed by TBDMSCl (11 mmol) at 0°C.

  • Reaction: Stir the mixture at room temperature for 12–24 hours under inert atmosphere (Ar or N₂).

  • Workup: Dilute with diethyl ether, wash with water and brine to remove DMF and imidazole hydrochloride.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from hexane/ethyl acetate if necessary.

    • Note: Ensure the carboxylic acid remains free (or is selectively deprotected if a global protection strategy was used, though direct O-silylation is possible with careful pH control). Alternative: Use N-Cbz-4-hydroxyproline -> O-silylation -> Hydrogenolysis to yield the free amine catalyst.

Application Protocol: Asymmetric Aldol Reaction

Reaction: Acetone + 4-Nitrobenzaldehyde




-Hydroxy Ketone

Step-by-Step Workflow:

  • Preparation: In a clean vial, weigh 4-TBDMS-O-L-Proline (10 mol%, 0.1 equiv).

  • Solvent System: Add Acetone (10-20 equiv). Note that acetone acts as both reagent and solvent. If solubility is an issue with other catalysts, add a co-solvent like DMSO (0.5 mL per mmol aldehyde).

  • Substrate Addition: Add 4-nitrobenzaldehyde (1.0 equiv) to the stirring solution.

  • Incubation: Stir vigorously at room temperature (20–25°C).

    • Optimization Tip: For higher ee, lower temperature to 0°C or -10°C and extend reaction time.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:3). The product is typically more polar than the aldehyde.

  • Quenching: Quench with saturated aqueous NH₄Cl.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography on silica gel.

Catalyst Selection Workflow

Use this logic flow to determine when to switch from standard L-Proline to a substituted derivative.

SelectionWorkflow Start Start: Aldol/Mannich Reaction SolventCheck Is the reaction in water? Start->SolventCheck WaterYes Yes SolventCheck->WaterYes WaterNo No (Organic Solvent) SolventCheck->WaterNo UseHyp Use 4-Hydroxyproline or Pro-Amides WaterYes->UseHyp SolubilityCheck Is L-Proline soluble? WaterNo->SolubilityCheck SolubleYes Yes (e.g., DMSO/DMF) SolubilityCheck->SolubleYes SolubleNo No (e.g., Toluene/CHCl3) SolubilityCheck->SolubleNo StandardPro Use Standard L-Proline (Cost Effective) SolubleYes->StandardPro StereoCheck Is ee% satisfactory? StandardPro->StereoCheck UseSilyl Use 4-TBDMS-O-Proline (High Solubility/Yield) SolubleNo->UseSilyl StereoNo No StereoCheck->StereoNo UseFluoro Use 4-Fluoroproline (Conformational Lock) StereoNo->UseFluoro

Caption: Decision matrix for selecting the optimal proline derivative based on solvent compatibility and stereochemical requirements.

References

  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Source: NIH / PubMed Central [Link]

  • Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Source: PNAS / NIH [Link]

  • Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media. Source: ResearchGate [Link]

  • Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Source: Beilstein Journal of Organic Chemistry / NIH [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Source: MDPI Catalysts [Link]

Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of 3-Methyl-L-proline

[1]

Part 1: Executive Summary & Core Directive

3-Methyl-L-proline (CAS: 42856-71-3) is a non-natural amino acid derivative frequently employed as a chiral building block in peptidomimetics and asymmetric catalysis.[1] While often perceived as a benign amino acid analog, its disposal requires strict adherence to RCRA (Resource Conservation and Recovery Act) standards to prevent environmental contamination and regulatory non-compliance.

The Core Directive: Treat all waste containing 3-Methyl-L-proline as Non-Halogenated Organic Chemical Waste . Under no circumstances should this compound be disposed of via sanitary sewer systems (sink drains) or regular municipal trash, regardless of calculated toxicity.

Part 2: Technical Hazard Profiling (The "Why")

To manage waste effectively, one must understand the material's intrinsic properties.[2] This section synthesizes data from Safety Data Sheets (SDS) and chemical stability profiling.

Table 1: Physicochemical & Hazard Data[3]
ParameterSpecificationOperational Implication
CAS Number 42856-71-3Unique identifier for waste labeling.[1]
Physical State White to off-white powderHigh surface area; potential for dust generation.[1]
Solubility Soluble in Methanol/WaterSpills can be diluted; requires liquid containment if dissolved.[1]
GHS Classification Irritant (Warning) Requires PPE (Nitrile gloves, safety glasses).[1]
Hazard Codes H315, H319, H335Irritating to skin, eyes, and respiratory system.[1]
Reactivity Incompatible with Strong OxidizersCRITICAL: Do not mix with Nitric Acid or Perchlorates in waste drums.[1]

Expert Insight: In peptide synthesis workflows, 3-Methyl-L-proline is often used alongside coupling reagents (e.g., DCC, EDC).[1] While the amino acid itself is stable, the mixture in your waste container may not be. Always segregate waste streams based on the most reactive component.

Part 3: Disposal Workflow & Logic

This protocol utilizes a Self-Validating System . Before any disposal action, you must answer the logic gate questions in the diagram below to determine the correct waste stream.

Step-by-Step Disposal Protocol
Phase 1: Characterization & Segregation
  • Determine State: Is the waste a dry solid (pure powder/contaminated wipes) or a liquid solution (reaction mother liquor)?

  • Check Compatibility: Ensure the receiving waste container does not contain strong oxidizing agents (e.g., Nitric Acid, Permanganates).

    • Validation: Check the waste tag on the container.[3][4] If "Oxidizer" is checked, STOP .[1] Use a different container.

Phase 2: Container Selection & Labeling[1]
  • Select Container:

    • Solids: High-Density Polyethylene (HDPE) wide-mouth jar.

    • Liquids: HDPE carboy or Glass Amber bottle (if solvent compatible).

  • Satellite Accumulation:

    • Place waste in the designated Satellite Accumulation Area (SAA) at or near the point of generation.[5]

    • Regulatory Limit: You may accumulate up to 55 gallons.[3] Once full, you have 3 days to move it to the Central Accumulation Area [1].

Phase 3: Labeling (The "Cradle-to-Grave" Link)

Every container must have a hazardous waste tag completed before the first drop of waste enters.[1]

  • Constituents: List "3-Methyl-L-proline" explicitly. Do not use abbreviations like "3-Me-Pro."

  • Hazards: Check "Irritant" and "Toxic" (as a precaution for uncategorized pharmacological agents).[1]

Part 4: Decision Logic Visualization

The following diagram illustrates the decision-making process for disposing of 3-Methyl-L-proline.

DisposalWorkflowStartSTART: Waste Generation(3-Methyl-L-proline)StateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste(Powder, Wipes, Weigh Boats)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Mother Liquor, Rinsate)StateCheck->LiquidWasteLiquidSolidContainerSelect Container:Wide-Mouth HDPE DrumSolidWaste->SolidContainerLabelingLABELING:1. Full Chemical Name2. Check 'Irritant'3. Date StartSolidContainer->LabelingSolventCheckIdentify Primary SolventLiquidWaste->SolventCheckHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated Solvent(MeOH, Water, DMF)SolventCheck->NonHalogenatedNo HalogensHalogenated->LabelingNonHalogenated->LabelingSAAStore in SatelliteAccumulation Area (SAA)Labeling->SAAPickUpRequest EHS Pickup(Incineration)SAA->PickUpContainer Full(<3 Days)

Figure 1: Decision logic for the segregation and containerization of 3-Methyl-L-proline waste streams.

Part 5: Emergency Response (Spill Management)

In the event of a spill, immediate action preserves safety and assay integrity.[3]

  • Assess: If the spill is >100g or involves a highly toxic co-solvent, evacuate and call EHS.

  • PPE: Don nitrile gloves, lab coat, and safety goggles. If powder is aerosolized, use an N95 respirator.[1]

  • Containment:

    • Powder: Cover with a damp paper towel to prevent dust dispersion.[1] Scoop into a waste container.

    • Liquid: Use absorbent pads or vermiculite.

  • Decontamination: Clean the surface with water followed by 70% Ethanol.[1]

  • Disposal: Place all cleanup materials (gloves, pads) into the Solid Hazardous Waste bin [2].

References

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Satellite Accumulation Area Regulations (40 CFR 262.15).[1] Electronic Code of Federal Regulations.[1] [Link]1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7] The National Academies Press.[6] [Link]1]

  • PubChem. (2023).[1] Compound Summary for CAS 42856-71-3, 2-Methylproline.[1][8][9] National Center for Biotechnology Information.[1] [Link]1]

Personal Protective Equipment (PPE) & Handling Guide: 3-Methyl-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

3-Methyl-L-proline is a valuable chiral building block, frequently employed in the synthesis of peptidomimetics and complex pharmaceutical intermediates. While its GHS classification is generally that of an Irritant , its handling requires elevated protocols due to two factors:

  • Biological Activity: As a proline analog, it possesses the potential to mimic endogenous amino acids, necessitating strict containment to prevent sensitization.

  • Hygroscopicity: This compound is prone to rapid moisture uptake. Improper handling degrades the reagent's enantiomeric excess (ee) and alters stoichiometric precision in downstream coupling reactions.

This guide moves beyond basic compliance, integrating safety with experimental integrity .

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the hazard vector. 3-Methyl-L-proline presents risks primarily through inhalation of dust and direct dermal contact.

Hazard ClassGHS CategorySignal WordHazard Statement
Skin Irritation Category 2WARNING H315: Causes skin irritation.
Eye Irritation Category 2AWARNING H319: Causes serious eye irritation.
STOT - SE Category 3WARNING H335: May cause respiratory irritation.

Note: If handling the Hydrochloride (HCl) salt form, treat as Skin Corr. 1B (Corrosive) and upgrade eye protection to a face shield.

PPE Selection Matrix

The following matrix prescribes PPE based on the specific operational state of the chemical. Standard "lab attire" is insufficient for quantitative transfer of hygroscopic fine powders.

Core PPE Requirements
Body AreaPPE SpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 0.11mm min)Breakthrough Time: Nitrile offers >480 min resistance to common solvents used with proline (e.g., DCM, DMF). Double gloving allows the outer pair to be discarded immediately upon contamination, preventing cross-transfer to balances or notebooks.
Respiratory Engineering Control Primary (Fume Hood). If open bench: N95/P100 Respirator .Particle Size: Amino acid dusts are often <10µm. Inhalation can trigger mucous membrane inflammation. Engineering controls (hoods) are superior to masks.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Dust Migration: Safety glasses with side shields are inadequate for fine powders which can migrate around lenses via air currents. Goggles provide a seal.
Body Tyvek® Lab Coat or High-Density CottonHygroscopic Adhesion: The powder becomes sticky upon absorbing atmospheric moisture. Tyvek sheds particles better than cotton, preventing "carry-home" contamination.

Operational Protocols: Step-by-Step

Phase A: Pre-Operational Setup
  • Environment Check: Ensure the Chemical Fume Hood is operating at 80-100 fpm face velocity.

  • Humidity Control: Because 3-Methyl-L-proline is hygroscopic, minimize exposure time. If available, dispense within a glovebox under Nitrogen/Argon.

  • Static Mitigation: Use an anti-static gun or ionizer bar near the balance. Amino acid powders are prone to static charge, causing "flicking" of particles which leads to invisible surface contamination.

Phase B: Weighing & Transfer (Critical Step)

Goal: Prevent inhalation and maintain stoichiometry.

  • Don PPE: Put on double nitrile gloves and chemical splash goggles.

  • Tare Vessel: Place the receiving flask (containing a stir bar) on the balance inside the hood.

  • Transfer: Use a disposable anti-static spatula . Do not pour from the source bottle.

    • Technique: Transfer small amounts to avoid raising a dust cloud.

  • Seal: Immediately recap the source container. Parafilm is recommended for long-term storage to prevent hydrolysis.

  • Decon: Wipe the balance area with a 10% Isopropyl Alcohol (IPA) wipe. Dispose of the wipe as solid chemical waste.

Phase C: Cleanup & Disposal

Compliance: 40 CFR 261 (RCRA)

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be segregated into Hazardous Solid Waste . Do not throw in regular trash.

  • Liquid Waste: Aqueous washes should be neutralized to pH 6-8 before disposal if local regulations permit, or collected in Organic Waste (Non-Halogenated) containers.

  • Container Disposal: Triple rinse empty containers with water before disposal. Deface the label.

Emergency Response Protocols

  • Eye Contact: Immediately flush with water for 15 minutes .[1][2] Hold eyelids open. The hygroscopic nature means the powder will pull water from the eye tissue, accelerating irritation.

  • Skin Contact: Brush off dry powder before wetting. Then wash with soap and water.[1][3] (Wetting a large amount of powder on skin can cause a sticky, concentrated irritant paste).

  • Spill (Solid):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (to dampen).

    • Scoop into a bag.

    • Clean surface with soap/water.[1][3]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for PPE selection and handling based on the state of the material.

PPE_Workflow Start Start: Handling 3-Methyl-L-proline State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Powder Solution Solution / Liquid Phase State_Check->Solution Dissolved Risk_Dust Risk: Inhalation & Static Solid->Risk_Dust Eng_Control_Solid Engineering Control: Fume Hood Required Risk_Dust->Eng_Control_Solid PPE_Solid PPE: Goggles + N95 (if outside hood) + Double Nitrile Gloves Eng_Control_Solid->PPE_Solid Disposal Disposal: Segregate Solid vs Liquid Waste PPE_Solid->Disposal Risk_Splash Risk: Splash & Absorption Solution->Risk_Splash Eng_Control_Liq Engineering Control: Standard Ventilation Risk_Splash->Eng_Control_Liq PPE_Liq PPE: Safety Glasses/Face Shield + Single Nitrile Gloves Eng_Control_Liq->PPE_Liq PPE_Liq->Disposal

Figure 1: Decision Logic for PPE Selection based on Physical State. Blue nodes indicate Engineering Controls; Green nodes indicate Personal Protective Equipment.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). A framework for personal protective equipment use in laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.